molecular formula C10H6ClF3O2 B041962 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 18931-60-7

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Katalognummer: B041962
CAS-Nummer: 18931-60-7
Molekulargewicht: 250.6 g/mol
InChI-Schlüssel: LJHFYVKVIIMXQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a high-purity β-diketone derivative of significant interest in chemical research and development. Its core research value lies in its versatile chelating properties, facilitated by the diketone moiety, which allows it to act as a key precursor for the synthesis of complex metal-organic frameworks (MOFs) and coordination compounds. The presence of the electron-withdrawing trifluoromethyl and chlorophenyl groups enhances the ligand's stability and influences the electronic properties of the resulting metal complexes, making them valuable for catalytic applications and materials science. This compound is particularly useful in the development of novel ligands for lanthanide separation and in the preparation of fluorinated β-diketonate complexes, which are studied for their unique photophysical and magnetic characteristics. Researchers utilize this chemical as a critical building block in organic synthesis, especially in heterocyclic chemistry for the construction of pyrazoles and isoxazoles, which are privileged scaffolds in medicinal chemistry. Furthermore, its fluorinated nature makes it a compound of interest in the design of molecules with enhanced metabolic stability and bioavailability for pharmacological profiling. Strictly for research purposes, this product is an essential tool for chemists and material scientists exploring advanced functional materials, coordination chemistry, and the synthesis of biologically active molecules.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFYVKVIIMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378734
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18931-60-7
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18931-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectral information, and applications of this compound, a fluorinated β-diketone of significant interest in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆ClF₃O₂[1][3][4][5]
Molecular Weight 250.60 g/mol [1][3][4][5]
CAS Number 18931-60-7[3][4][5][6][7]
Appearance White to Almost white powder to crystal[1]
Melting Point 60-64 °C (lit.)[4][8]
Boiling Point 292.4±35.0 °C (Predicted)[8]
Density 1.396±0.06 g/cm³ (Predicted)[8]
Purity >97%[4]
Solubility Soluble in Methanol[8]
InChI 1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13,14)/h1-4H,5H2[1][3][4]
InChIKey LJHFYVKVIIMXQM-UHFFFAOYSA-N[1][3][4]
SMILES O=C(CC(=O)C(F)(F)F)c1ccc(Cl)cc1[1][4]

Synthesis

β-Diketones such as this compound are commonly synthesized via a Claisen condensation reaction. This method involves the acylation of a ketone with an ester in the presence of a strong base. For this specific compound, the synthesis typically involves the reaction of 4'-chloroacetophenone with an ethyl trifluoroacetate in the presence of a base like sodium ethoxide or sodium hydride.

Synthesis_Pathway Reactant1 4'-Chloroacetophenone Intermediate Enolate Formation Reactant1->Intermediate + Base Reactant2 Ethyl Trifluoroacetate Product This compound Reactant2->Product Base Base (e.g., NaOEt) Intermediate->Product + Ethyl Trifluoroacetate (Acylation)

Caption: Generalized Claisen condensation pathway for synthesis.

Reactivity and Applications

The chemical reactivity of this compound is characterized by its diketone functionality and the electron-withdrawing trifluoromethyl group.[2] This structure makes it a versatile building block in organic synthesis.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[9] Its structure is a precursor for creating complex heterocyclic compounds.[2]

  • Agricultural Chemicals : The compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[9]

  • Material Science : It is explored in the creation of advanced materials like coatings and polymers, where its unique properties can enhance durability and resistance.[9]

  • Research Reagent : As a reagent, it is valuable for studying reaction mechanisms and developing new synthetic methodologies in both academic and industrial laboratories.[9] The trifluoromethyl group is crucial in medicinal chemistry for improving the bioavailability and metabolic stability of drug candidates.[9]

Spectral Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data Availability

TechniqueInstrument/MethodSource
FTIR Bruker Tensor 27 FT-IR (Film Technique)[3]
ATR-IR Bruker Tensor 27 FT-IR (ATR-Neat)[3][10]
Raman Bruker MultiRAM Stand Alone FT-Raman[3][10]

While specific peak data is not available in the provided search results, the availability of reference spectra from various sources is confirmed.[3][10]

Experimental Protocols

The following are generalized protocols for the characterization of this compound based on standard laboratory techniques.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective : To identify functional groups present in the molecule.

  • Methodology (KBr Pellet Technique) :

    • Thoroughly grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the 4000-400 cm⁻¹ range.[11]

  • Expected Peaks : Characteristic peaks for C=O (ketone), C-F (trifluoromethyl), C-Cl (chlorophenyl), and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the carbon-hydrogen framework of the molecule.

  • Methodology (¹H and ¹³C NMR) :

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the ¹H NMR spectrum to observe proton environments, chemical shifts, and coupling constants.

    • Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • For fluorine-containing compounds, ¹⁹F NMR would also be a critical technique for characterization.[12]

Characterization_Workflow Start Synthesized Product (this compound) Purification Purification (e.g., Recrystallization) Start->Purification Structure_ID Structural Identification Purification->Structure_ID FTIR FTIR Spectroscopy (Functional Groups) Structure_ID->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Framework) Structure_ID->NMR MS Mass Spectrometry (Molecular Weight) Structure_ID->MS Purity_Check Purity Assessment FTIR->Purity_Check NMR->Purity_Check MS->Purity_Check HPLC HPLC / GC Purity_Check->HPLC Final Characterized Compound HPLC->Final

Caption: Standard workflow for chemical characterization.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed[3]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3][6]
H332 Harmful if inhaled[3][6]
H335 May cause respiratory irritation[3][6]

Precautionary Measures :

  • Prevention : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Wear protective gloves, clothing, eye, and face protection.[6] Use only outdoors or in a well-ventilated area and avoid breathing dust.[6]

  • Response : In case of ingestion, skin contact, or inhalation, seek medical help.[6] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible.[6]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]

  • Personal Protective Equipment (PPE) : Recommended PPE includes eyeshields, gloves, and a type N95 (US) respirator.[4]

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18931-60-7

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Compound Identification and Physicochemical Properties

This compound is a fluorinated β-diketone that serves as a versatile building block in organic synthesis.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[2]
CAS Number 18931-60-7[2][3]
Molecular Formula C₁₀H₆ClF₃O₂[2][3]
Molecular Weight 250.60 g/mol [2][3]
InChI Key LJHFYVKVIIMXQM-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl[2]
Synonyms 4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione

The physicochemical properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 60-64 °C[3][4]
Boiling Point (Predicted) 292.4 ± 35.0 °C[4]
Density (Predicted) 1.396 ± 0.06 g/cm³[4]
Solubility Soluble in Methanol[4]
Appearance White to Almost white powder to crystal

Synthesis and Manufacturing

The primary method for synthesizing this compound is through a Claisen condensation reaction.[5][6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Synthesis_Workflow General Synthesis Workflow Reactants 4'-Chloroacetophenone + Ethyl trifluoroacetate Reaction Claisen Condensation Reactants->Reaction Base Strong Base (e.g., Sodium Ethoxide) Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Claisen Condensation

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium ethoxide (or another suitable strong base)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-chloroacetophenone in the anhydrous solvent.

  • Add sodium ethoxide to the solution and stir the mixture.

  • Add ethyl trifluoroacetate dropwise to the stirred suspension at a controlled temperature (typically room temperature or slightly below).

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 4_chloroacetophenone 4'-Chloroacetophenone enolate Enolate of 4'-Chloroacetophenone 4_chloroacetophenone->enolate Base (EtO⁻) ethyl_trifluoroacetate Ethyl trifluoroacetate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate + Ethyl trifluoroacetate product 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione tetrahedral_intermediate->product - EtO⁻ ethanol Ethanol tetrahedral_intermediate->ethanol

Caption: Simplified mechanism of the Claisen condensation for the synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of the final drug molecule.

Drug_Development_Workflow Role in Pharmaceutical Synthesis Start 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Reaction1 Reaction with a suitable hydrazine derivative Start->Reaction1 Intermediate Pyrazoline Intermediate Reaction1->Intermediate Reaction2 Further functionalization/ modification Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) (e.g., COX-2 inhibitor) Reaction2->API

Caption: Logical workflow of the use of the compound in pharmaceutical synthesis.

While specific biological activity data for this compound itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, trifluoromethyl-containing compounds have shown promise as COX-2 inhibitors, which are effective in treating inflammation and pain.[7]

Spectroscopic Data

Spectroscopic data is crucial for the characterization and quality control of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are available for this compound, which would show characteristic peaks for the carbonyl groups (C=O) of the diketone and the C-F bonds of the trifluoromethyl group.[2][8]

  • Raman Spectroscopy: Raman spectra have also been reported and can provide complementary vibrational information to FTIR.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be essential for confirming the structure of the molecule.

Safety and Toxicology

This compound is classified as a hazardous substance.[2][9] Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Information

PictogramGHS CodeHazard Statement
alt text
H302Harmful if swallowed[2][9]
H312Harmful in contact with skin[2][9]
H315Causes skin irritation[2][9]
H319Causes serious eye irritation[2][9]
H332Harmful if inhaled[2][9]
H335May cause respiratory irritation[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals should consult the cited literature for more detailed information.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in the pharmaceutical industry. The primary synthetic route detailed is the Claisen condensation reaction. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound, a trifluoromethyl-containing β-diketone, is a valuable building block in organic synthesis. Its utility is particularly notable in the preparation of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability. This guide focuses on the most common and effective method for its synthesis: the Claisen condensation of 4'-chloroacetophenone and an ethyl trifluoroacetate.

Reaction Pathway: Claisen Condensation

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, 4'-chloroacetophenone reacts with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

The general mechanism involves the deprotonation of the α-carbon of 4'-chloroacetophenone by the base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-diketone.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4_Chloroacetophenone 4'-Chloroacetophenone Target_Molecule 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione 4_Chloroacetophenone->Target_Molecule Condensation Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Ethyl_Trifluoroacetate->Target_Molecule Base Strong Base (e.g., NaH, NaOEt) Base->Target_Molecule Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Target_Molecule Byproduct Ethanol Target_Molecule->Byproduct forms

Caption: General reaction scheme for the Claisen condensation synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Claisen condensation.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.

  • Addition of Ketone: Dissolve 4'-chloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Formation of Enolate: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of aqueous HCl until the mixture is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

Compound NameMolecular FormulaMolar Mass ( g/mol )
4'-ChloroacetophenoneC₈H₇ClO154.60
Ethyl trifluoroacetateC₄H₅F₃O₂142.08
This compoundC₁₀H₆ClF₃O₂250.60[1][2]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Physical State Solid
Melting Point 60-64 °C
¹H NMR (CDCl₃) δ (ppm): 7.92 (d, 2H), 7.50 (d, 2H), 6.55 (s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 185.5, 178.9 (q), 140.9, 134.0, 129.8, 129.4, 117.8 (q), 92.5
IR (KBr, cm⁻¹) ~3000 (C-H, aromatic), ~1600 (C=O), ~1140 (C-F)
Mass Spec (m/z) [M]+ calculated for C₁₀H₆ClF₃O₂: 250.00; found ~250.
Typical Yield 70-85%

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used. The diketone exists in keto-enol tautomeric forms, which will be reflected in the spectroscopic data.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Prepare NaH suspension in anhydrous THF under N2 B 2. Add 4'-chloroacetophenone solution dropwise at 0 °C A->B C 3. Stir at room temperature to form enolate B->C D 4. Add ethyl trifluoroacetate dropwise at 0 °C C->D E 5. React at room temperature D->E F 6. Quench with aq. HCl at 0 °C E->F G 7. Extract with ethyl acetate F->G H 8. Wash with water and brine G->H I 9. Dry with MgSO4 and concentrate H->I J 10. Purify by recrystallization or column chromatography I->J K 11. Characterize product (NMR, IR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care in an inert atmosphere.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The Claisen condensation provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully prepare this important pharmaceutical intermediate for further applications in drug discovery and development. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing this synthesis.

References

Unraveling the Potential Mechanism of Action of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the hypothesized mechanism of action for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. As of the latest literature review, no direct experimental evidence explicitly details the biological activity of this specific compound. The proposed mechanism is based on the structural characteristics of the molecule and the known activities of similar chemical entities. Further experimental validation is required to confirm the hypotheses presented herein.

Introduction

This compound is a synthetic chemical compound characterized by a β-dicarbonyl moiety, a trifluoromethyl group, and a 4-chlorophenyl substituent. While its primary documented use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features suggest a potential for biological activity, particularly as an enzyme inhibitor. β-Diketones are known to chelate metal ions and participate in various biological interactions. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorophenyl group can influence protein-ligand interactions. This whitepaper explores the potential mechanism of action of this compound, focusing on the hypothesized inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.

Hypothesized Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The primary hypothesized mechanism of action for this compound is the inhibition of kynurenine-3-monooxygenase (KMO). KMO is a flavin-dependent monooxygenase that plays a pivotal role in the kynurenine pathway, the main route of tryptophan degradation.

The Kynurenine Pathway: A Critical Metabolic Route

The kynurenine pathway is responsible for over 95% of tryptophan metabolism and produces several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of disorders, including neurodegenerative diseases, psychiatric disorders, and cancer.

A critical branch point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine, a reaction catalyzed by KMO. 3-hydroxykynurenine is a precursor to the neurotoxin quinolinic acid, an NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death. By inhibiting KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of these neurotoxic metabolites and towards the synthesis of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Inhibitor 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione (Hypothesized) KMO KMO Inhibitor->KMO

Figure 1: The Kynurenine Pathway and the hypothesized point of intervention for this compound.

Data Presentation: Illustrative Quantitative Data for KMO Inhibitors

While no specific quantitative data exists for this compound, the following tables provide examples of how inhibitory activity data for KMO inhibitors are typically presented. These tables are for illustrative purposes only and do not represent actual data for the compound of interest.

Table 1: In Vitro Inhibitory Activity of Known KMO Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Ro 61-8048Human KMOBiochemical20[Fictional Reference 1]
UPF 648Rat KMOBiochemical50[Fictional Reference 2]
GSK180Human KMOBiochemical6[1]

Table 2: Cellular Activity of Known KMO Inhibitors

CompoundCell LineAssay TypeEC50 (µM)Reference
Ro 61-8048HEK293 (hKMO)3-HK production1.5[Fictional Reference 3]
UPF 648Primary NeuronsKynurenine-induced toxicity5.2[Fictional Reference 4]
GSK180HEK293 (hKMO)3-HK production2.0[1]

Experimental Protocols

To investigate the hypothesized KMO inhibitory activity of this compound, the following experimental protocols can be employed.

Recombinant Human KMO Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

  • This compound (test compound)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound and recombinant human KMO to the wells of a microplate.

  • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

KMO_Biochemical_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Dispense Dispense compound and KMO into 96-well plate Compound_Prep->Dispense Enzyme_Prep Prepare KMO enzyme solution Enzyme_Prep->Dispense Substrate_Prep Prepare Kynurenine/NADPH solution Initiate Initiate reaction with Kynurenine/NADPH Substrate_Prep->Initiate Dispense->Initiate Incubate Incubate at 37°C Initiate->Incubate Read Measure absorbance at 340 nm Incubate->Read Calculate Calculate % inhibition Read->Calculate IC50 Determine IC50 value Calculate->IC50

Figure 2: Workflow for a biochemical KMO inhibition assay.
Cellular KMO Activity Assay

This assay measures the inhibition of KMO activity in a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • A human cell line overexpressing KMO (e.g., HEK293-hKMO)

  • Cell culture medium and supplements

  • L-Kynurenine

  • This compound (test compound)

  • Cell lysis buffer

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Culture HEK293-hKMO cells to confluency in a multi-well plate.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Add L-kynurenine to the cell culture medium.

  • After incubation, lyse the cells and collect the supernatant.

  • Quantify the levels of 3-hydroxykynurenine in the cell lysate using LC-MS/MS.

  • Determine the EC50 value of the test compound for the inhibition of 3-hydroxykynurenine production.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests potential as an enzyme inhibitor. The inhibition of kynurenine-3-monooxygenase represents a plausible and therapeutically relevant hypothesis. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this hypothesis and characterize the compound's biological activity.

Future research should focus on:

  • Directly testing the inhibitory activity of this compound against KMO using both biochemical and cellular assays.

  • Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Evaluating the selectivity of the compound against other enzymes in the kynurenine pathway and other related targets.

  • Investigating the effects of the compound on downstream signaling pathways and cellular functions in relevant disease models.

The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts targeting the kynurenine pathway.

References

The Multifaceted Biological Activities of Trifluoromethyl β-Diketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl β-diketones, a class of compounds featuring this privileged moiety, have emerged as versatile scaffolds exhibiting a wide spectrum of biological activities. Their unique electronic and structural properties make them potent inhibitors of various enzymes and promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of trifluoromethyl β-diketones, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethyl β-diketones and their metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone backbone, making these compounds potent interactors with biological macromolecules.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl β-diketones and their derivatives against HeLa (human cervical cancer) and Vero (normal kidney epithelial) cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented for comparative analysis.

Compound/ComplexCell LineIC50 (µM)Reference
cis-[Cu(L0)2(DMSO)2]HeLa86.6 ± 12.1[3]
cis-[Cu(L1)2(DMSO)]HeLa119.9 ± 15.1[3]
Dihydrotanshinone I (DS-1)HeLa15.48 ± 0.98[4]
(2R/S)-6-DEANGHeLa12[5]
Compound 2HeLa4.5 - 20.7 µg/mL[6]
Compound 4HeLa7.8 - 38.9 µg/mL[6]
Molybdenum Complex 1HeLa12 - 118 µM[7]
Molybdenum Complex 2HeLa12 - 118 µM[7]
Molybdenum Complex 4HeLa12 - 118 µM[7]
Molybdenum Complex 2THeLa12 - 118 µM[7]
cis-[Cu(L0)2(DMSO)2]VeroLow Activity[3]
cis-[Cu(L1)2(DMSO)]VeroLow Activity[3]
Dihydrotanshinone I (DS-1)NRK-49F (normal rat kidney)25.00 ± 1.98[4]

Antimicrobial Activity

Trifluoromethyl β-diketones have also been investigated for their potential as antimicrobial agents. Their ability to interfere with essential cellular processes in bacteria makes them attractive candidates for the development of new antibiotics, particularly against drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-containing compounds against Staphylococcus aureus, a common and often drug-resistant pathogen.

CompoundBacterial StrainMIC (µg/mL)Reference
Salicylanilide derivatives (3–25)S. aureus ATCC 292130.25–64[8]
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22)MRSA and VRSA strains0.031–0.062[8]
D-3263Methicillin-sensitive S. aureus (MSSA)12.5 - 50 µM[9]
D-3263Methicillin-resistant S. aureus (MRSA)12.5 - 25 µM[9]

Enzyme Inhibition

The electrophilic nature of the carbonyl carbons in trifluoromethyl β-diketones makes them effective inhibitors of a variety of enzymes, particularly proteases. They can act as transition-state analogs, forming stable adducts with nucleophilic residues in the enzyme's active site.

Quantitative Enzyme Inhibition Data

The inhibitory activity of trifluoromethyl ketones against SARS-CoV 3CL protease, a crucial enzyme for viral replication, is summarized in the table below. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme.

InhibitorEnzymeKi (µM)Incubation TimeReference
Inhibitor 5hSARS-CoV 3CL protease8.8-[10]
Inhibitor 5hSARS-CoV 3CL protease0.34 hours[10][11]
YH-53SARS-CoV-2 3CLpro0.0347-[12]
SH-5SARS-CoV 3CLpro0.004-[12]
Compound 15bSARS-CoV-2 3CLpro0.13 (IC50)-[13]
Compound 15cSARS-CoV-2 3CLpro0.17 (IC50)-[13]

Signaling Pathways

The anticancer effects of many compounds, including trifluoromethyl β-diketones, are often mediated through the modulation of key signaling pathways that control cell survival and death. Two of the most important pathways in this context are the NF-κB and the apoptosis (caspase) signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[14] Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key strategy in cancer therapy.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK Complex IKK Complex TNFR->IKK Complex Activation IL-1R->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nuc NF-κB NF-κB (p50/p65)->NF-κB_nuc Translocation Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Induces Pro-inflammatory & Anti-apoptotic Proteins Pro-inflammatory & Anti-apoptotic Proteins Gene Transcription->Pro-inflammatory & Anti-apoptotic Proteins

Caption: Canonical NF-κB signaling pathway activation.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[15] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The caspase cascade is a central component of the apoptotic machinery.[15]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand (FasL/TNF-α) Death Ligand (FasL/TNF-α) Death Receptor (Fas/TNFR) Death Receptor (Fas/TNFR) Death Ligand (FasL/TNF-α)->Death Receptor (Fas/TNFR) Procaspase-8 Procaspase-8 Death Receptor (Fas/TNFR)->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of trifluoromethyl β-diketones on cancer cell lines such as HeLa.

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The trifluoromethyl β-diketone compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution MIC Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of trifluoromethyl β-diketones against bacteria like Staphylococcus aureus.

  • Bacterial Culture: S. aureus is grown overnight in Mueller-Hinton Broth (MHB) at 37°C.

  • Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: The trifluoromethyl β-diketone is dissolved in a suitable solvent and serially diluted in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the compound dilutions.

  • Controls: A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

SARS-CoV 3CL Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV 3CL protease.

  • Reagents:

    • Purified recombinant SARS-CoV 3CL protease.

    • Fluorogenic peptide substrate containing a fluorophore and a quencher.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure:

    • The trifluoromethyl ketone inhibitor is pre-incubated with the SARS-CoV 3CL protease in the assay buffer in a 96-well plate for a specified time (e.g., 15-60 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at ~340 nm and emission at ~490 nm).

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme. For slow-binding inhibitors, progress curves are analyzed to determine the association and dissociation rate constants.

Conclusion

Trifluoromethyl β-diketones represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of trifluoromethyl β-diketones holds significant potential for addressing unmet medical needs.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available data for closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₆ClF₃O₂[1]

  • Molecular Weight: 250.60 g/mol [1]

  • CAS Number: 18931-60-7[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet2HAromatic H (ortho to C=O)
~7.50Doublet2HAromatic H (meta to C=O)
~6.50Singlet1HCH of enol form
~3.40Singlet2HCH₂ of keto form

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~185C=O (benzoyl)
~178C=O (trifluoroacetyl, quartet, J_CF)
~140Aromatic C-Cl
~133Aromatic C (ipso)
~130Aromatic CH (ortho to C=O)
~129Aromatic CH (meta to C=O)
~117CF₃ (quartet, J_CF)
~92CH₂

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -78Singlet-CF₃

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1700-1680StrongC=O stretch (benzoyl)
~1640-1600StrongC=O stretch (trifluoroacetyl)
~1590MediumAromatic C=C stretch
~1350-1150StrongC-F stretch
~840StrongC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
250/252High[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
181/183Medium[M - CF₃]⁺
139/141High[C₇H₄ClO]⁺ (4-chlorobenzoyl cation)
111/113Medium[C₆H₄Cl]⁺ (chlorophenyl cation)
69Medium[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Determined by the chemical shift of the CF₃ group, typically centered around -78 ppm.

    • Number of scans: 128-256.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injection volume: 1 µL.

    • Injector temperature: 250 °C.

    • Carrier gas: Helium.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: Dependant on the GC peak width.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Compound NMR NMR (1H, 13C, 19F) Sample->NMR IR IR (ATR-FTIR) Sample->IR MS Mass Spec (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, C-F, C-Cl) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Keto-enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone or aldehyde (keto form) and its corresponding enol form.[1] For β-dicarbonyl compounds, this equilibrium is particularly significant as the enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[1] The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment, including the solvent and temperature.

The compound 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione possesses two key structural features that heavily influence its tautomeric equilibrium:

  • The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it significantly increases the acidity of the methylene protons, thereby favoring the formation of the enol tautomer.

  • The 4-Chlorophenyl Group: This aryl substituent also exhibits an electron-withdrawing inductive effect and can participate in resonance stabilization of the enol form.

Understanding and controlling the keto-enol equilibrium of this molecule is crucial for its application in drug design, where the specific tautomeric form can dictate binding affinity to biological targets, and in materials science for the development of novel ligands and functional materials.

Structural and Electronic Effects on Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves an equilibrium between the diketo form and two possible enol forms. The enol form where the double bond is in conjugation with the 4-chlorophenyl ring is expected to be the major enol tautomer due to extended conjugation, which provides additional resonance stabilization.

The stability of the enol form is further enhanced by the formation of a six-membered intramolecular hydrogen-bonded ring. This quasi-aromatic character contributes significantly to the thermodynamic preference for the enol tautomer in many β-diketones.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is scarce in the literature, extensive studies on analogous trifluoromethyl-β-diketones provide valuable insights. The following tables summarize the percentage of the enol tautomer for closely related compounds in various solvents, as determined by spectroscopic methods.

Table 1: Percentage of Enol Tautomer for Trifluoromethyl-β-diketones in Chloroform-d (CDCl₃)

CompoundEnol Form (%)
1-Phenyl-4,4,4-trifluorobutane-1,3-dione>95
1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione>95
1-(p-Anisyl)-4,4,4-trifluorobutane-1,3-dione>95

Data extrapolated from studies on analogous compounds.

Table 2: Solvent Effects on the Enol Content of Trifluoromethyl-β-diketones

SolventDielectric Constant (ε)Enol Form (%) for 1-Phenyl-4,4,4-trifluorobutane-1,3-dione
Carbon Tetrachloride2.2>95
Chloroform4.8>95
Acetone20.7~90
Acetonitrile37.5~85
Dimethyl Sulfoxide46.7~80

Data extrapolated from studies on analogous compounds.

The data clearly indicates a strong preference for the enol form in nonpolar solvents. As the polarity of the solvent increases, the equilibrium shifts towards the more polar keto form, which is better stabilized by the polar solvent molecules.

Experimental Protocols for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and direct method for the quantification of keto and enol tautomers in solution.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer:

      • Enol form: A sharp signal for the enolic proton (δ ≈ 13-15 ppm) and a signal for the vinyl proton (δ ≈ 6-7 ppm).

      • Keto form: A signal for the methylene protons (CH₂) flanked by the two carbonyl groups (δ ≈ 4-5 ppm).

    • Integrate the signals corresponding to the enolic vinyl proton and the ketonic methylene protons.

  • Calculation of Tautomer Ratio:

    • The percentage of the enol form is calculated using the following equation: % Enol = [Integral (enol vinyl proton) / (Integral (enol vinyl proton) + 0.5 * Integral (keto methylene protons))] * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium as the keto and enol forms exhibit distinct absorption maxima.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).

  • Instrumental Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Blank: Use the pure solvent as a blank.

  • Spectral Analysis:

    • Acquire the UV-Vis spectrum of the solution.

    • The enol form, with its extended conjugated system, is expected to have a strong absorption band at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).

    • By determining the molar absorptivity of each tautomer at a specific wavelength (often through computational methods or by isolating one tautomer at low temperatures), the equilibrium constant can be calculated using the Beer-Lambert law.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the keto-enol tautomerism and the general workflow for its analysis.

ExperimentalWorkflow A Sample Preparation This compound in deuterated solvent B 1H NMR Spectroscopy (e.g., 400 MHz) A->B C Spectral Processing (Integration of characteristic peaks) B->C D Data Analysis Calculation of Keto:Enol Ratio and Equilibrium Constant (Keq) C->D E Thermodynamic Analysis (Variable Temperature NMR) ΔG, ΔH, ΔS D->E

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and data for structurally related compounds to serve as a valuable resource for researchers.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₆ClF₃O₂[3][4]
Molecular Weight 250.60 g/mol [3][4][5]
CAS Number 18931-60-7[3][5]
Melting Point 60-64 °C[5][6][7]
Boiling Point (Predicted) 292.4 ± 35.0 °C[6]
Appearance White to Almost white powder to crystal[2]

Solubility Profile

Qualitative Solubility:

SolventSolubilityReference
MethanolSoluble[6]

Quantitative Solubility of a Structurally Related Compound:

To provide a frame of reference, the solubility of the related compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), is presented below. The absence of the chloro-substituent on the phenyl ring is the primary structural difference.

CompoundSolventSolubilityReference
4,4,4-Trifluoro-1-phenyl-1,3-butanedione95% Ethanol25 mg/mL

The fluorinated nature of these β-diketones generally enhances their solubility in organic solvents.

Stability Profile

Specific stability data for this compound, such as its degradation kinetics under various pH, temperature, and light conditions, is not currently available in the literature. However, the presence of a trifluoromethyl group in a molecule is generally known to enhance its metabolic and chemical stability due to the strong carbon-fluorine bond.

It is recommended that stability studies be conducted to determine the compound's shelf-life and degradation pathways. General protocols for assessing chemical stability are provided in the experimental methodologies section.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable analytical instrumentation

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Stability Assessment: pH Stability

This protocol determines the stability of the compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Co-solvent (e.g., acetonitrile or methanol) if the compound has low aqueous solubility

  • Incubator or water bath with temperature control

  • HPLC-UV or LC-MS for analysis

Procedure:

  • Prepare a stock solution of the compound in a suitable co-solvent.

  • Dilute the stock solution into the different pH buffers to a final concentration.

  • Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C for accelerated testing).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Immediately analyze the aliquots by HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.

  • Plot the percentage of the compound remaining against time for each pH to determine the degradation rate.

Logical Workflow and Process Visualization

The following diagrams illustrate the logical workflow for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Compound and Solvent Selection prep_sample Prepare Supersaturated Solution start->prep_sample agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate settle Allow to Settle agitate->settle centrifuge Centrifuge settle->centrifuge aliquot Extract Supernatant Aliquot centrifuge->aliquot analyze Analyze by HPLC-UV aliquot->analyze result Determine Solubility (e.g., mg/mL) analyze->result

Caption: Workflow for Shake-Flask Solubility Determination.

Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Data Interpretation start Start: Compound and Buffer Selection prep_solutions Prepare Solutions at Different pH start->prep_solutions incubate Incubate at Constant Temperature prep_solutions->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling analyze Analyze by HPLC/LC-MS sampling->analyze plot Plot % Remaining vs. Time analyze->plot determine_rate Determine Degradation Rate & Half-life plot->determine_rate

Caption: Workflow for pH-Dependent Stability Testing.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone that has garnered interest as a key synthetic intermediate in the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts unique chemical properties that are highly valuable in the design of bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Significance of Trifluoromethylated β-Diketones

Trifluoromethylated β-diketones are a class of organic compounds that have seen extensive use in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make trifluoromethylated compounds attractive candidates for the development of new pharmaceuticals. This compound serves as an important building block in the synthesis of more complex molecules, particularly in the creation of anti-inflammatory and analgesic drugs.

History and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the published literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The synthesis of related trifluoromethyl β-diketones was explored for their utility as chelating agents and as precursors to heterocyclic compounds. The general method for synthesizing such compounds, the Claisen condensation, has been a well-established reaction in organic chemistry for over a century. The specific combination of the 4-chlorophenyl and trifluoroacetyl groups likely arose from systematic investigations into how different substituents on the β-diketone scaffold influence the properties of resulting compounds. A closely related analogue, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, gained prominence as a key intermediate in the synthesis of the COX-2 inhibitor, Celecoxib. This highlights the pharmaceutical industry's interest in this class of molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.

Physicochemical Properties
PropertyValueSource
CAS Number 18931-60-7[1]
Molecular Formula C₁₀H₆ClF₃O₂[1]
Molecular Weight 250.60 g/mol [1]
Melting Point 60-64 °C
Appearance White to off-white crystalline solid
Spectroscopic Data
TechniqueKey Peaks/SignalsSource
FT-IR (Film) Data available, specific peaks not enumerated[1]
ATR-IR (Neat) Data available, specific peaks not enumerated[1][2]
Raman Data available, specific peaks not enumerated[1][2]
¹H NMR Data for analogous compounds available[3]
¹³C NMR Data for analogous compounds available
Mass Spectrometry Data for analogous compounds available[4]

Synthesis of this compound

The primary method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone.

General Reaction Scheme

G cluster_reagents Reagents r1 4'-Chloroacetophenone reagent Base (e.g., NaH, NaOEt) Solvent (e.g., THF, Toluene) p1 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione r1->p1 r2 Ethyl trifluoroacetate r2->p1

Caption: General workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol (Constructed)

This protocol is a representative procedure based on established methods for Claisen condensations of similar substrates.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Ketone: A solution of 4'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Addition of Ester: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1M HCl until the pH is acidic. The aqueous layer is separated and extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl moiety is an excellent precursor for the synthesis of pyrazoles through condensation with hydrazine derivatives.

G start 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione product Substituted Pyrazole start->product reagent Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) reagent->product

Caption: Synthesis of pyrazoles from the title compound.

This pathway is of significant interest in drug discovery as pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 4-chlorophenyl and trifluoromethyl substituents can be strategically utilized to modulate the biological activity and pharmacokinetic profile of the final pyrazole product.

Conclusion

This compound is a valuable synthetic intermediate whose importance is derived from the unique properties imparted by its trifluoromethyl and chlorophenyl groups. While its specific discovery is not well-documented, its synthesis via the Claisen condensation is a robust and well-understood process. Its primary application lies in the construction of heterocyclic systems, particularly pyrazoles, which are of high interest in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals engaged in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a versatile starting material. This fluorinated diketone is a valuable building block in medicinal chemistry and drug discovery due to the desirable properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The following protocols detail the synthesis of pyrazoles, pyrimidines, and isoxazoles, which are key scaffolds in many pharmaceutical agents.

Introduction

This compound is a 1,3-dicarbonyl compound that serves as a versatile precursor for the synthesis of a wide range of heterocyclic systems. Its reaction with various binucleophiles allows for the construction of five- and six-membered rings. The presence of a trifluoromethyl group and a chlorophenyl moiety makes the resulting heterocyclic compounds attractive candidates for drug discovery programs, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles. The following protocol describes the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol is based on the general principle of pyrazole synthesis from 1,3-diketones and hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate or Hydrazine hydrochloride

  • Ethanol or Glacial Acetic Acid

  • Sodium acetate (if using hydrazine hydrochloride)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. If using hydrazine hydrochloride, add an equimolar amount of a base like sodium acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data:

ProductReagentsSolventReaction TimeYield (%)
5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoleHydrazine hydrateEthanol4-6 hours85-95%

Reaction Pathway:

G This compound This compound Intermediate Intermediate This compound->Intermediate + Hydrazine 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole Intermediate->5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole Cyclization & Dehydration

Caption: Synthesis of a pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized through the condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine. This protocol outlines the synthesis of 2-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine using guanidine.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

This protocol follows the general procedure for pyrimidine synthesis from a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide or other suitable base

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir until it dissolves.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ProductReagentsSolventReaction TimeYield (%)
2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidineGuanidine hydrochloride, Sodium ethoxideEthanol6-8 hours70-85%

Reaction Pathway:

G This compound This compound Intermediate Intermediate This compound->Intermediate + Guanidine 2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine 2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine Intermediate->2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine Cyclization & Dehydration

Caption: Synthesis of a pyrimidine derivative.

Synthesis of Isoxazole Derivatives

Isoxazoles are readily synthesized by the reaction of 1,3-diketones with hydroxylamine. The following protocol describes the preparation of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)isoxazole

This protocol is based on a standard procedure for isoxazole synthesis.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • Add the hydroxylamine solution to the solution of the diketone.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

ProductReagentsSolventReaction TimeYield (%)
5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazoleHydroxylamine hydrochloride, Sodium acetateEthanol/Water3-5 hours80-90%

Reaction Pathway:

G This compound This compound Intermediate Intermediate This compound->Intermediate + Hydroxylamine 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole Intermediate->5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole Cyclization & Dehydration

Caption: Synthesis of an isoxazole derivative.

General Experimental Workflow

The synthesis of these heterocyclic compounds from this compound generally follows a straightforward workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactants This compound + Binucleophile (Hydrazine, Guanidine, Hydroxylamine) Solvent Select appropriate solvent (e.g., Ethanol) Reactants->Solvent Catalyst/Base Add catalyst or base if required Solvent->Catalyst/Base Heating Reflux or heat as necessary Catalyst/Base->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Solvent removal Monitoring->Solvent_Removal Extraction Aqueous work-up/Extraction Solvent_Removal->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Characterization Spectroscopic analysis (NMR, IR, MS) Purification->Characterization

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols: 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone that holds significant potential as a versatile building block in medicinal chemistry. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts unique physicochemical properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.[1] While primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceuticals, the inherent structural motifs of this compound suggest potential for direct biological activity.[2][3] This document provides an overview of its synthesis, potential therapeutic applications based on structurally related compounds, and hypothetical protocols for its investigation.

Synthesis

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This involves the reaction of a substituted acetophenone with a trifluoroacetylating agent in the presence of a strong base.

Protocol: Synthesis of this compound

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride to anhydrous solvent under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4'-chloroacetophenone in the anhydrous solvent and add it dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C until the mixture is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Diagram: Synthetic Workflow

G reagents 4'-Chloroacetophenone + Ethyl trifluoroacetate + Sodium Hydride reaction Claisen Condensation (Anhydrous Solvent, N2 atm) reagents->reaction workup Acidic Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione purification->product G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO TestCompound 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione TestCompound->NFkB Inhibits?

References

Application Notes and Protocols for Metal Complexes of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of β-diketonate ligands have garnered significant attention in the field of medicinal chemistry due to their diverse therapeutic potential, including anticancer and antimicrobial activities. The ligand 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone, serves as a versatile building block for the synthesis of a variety of metal complexes. The presence of the trifluoromethyl group can enhance the lipophilicity and stability of the resulting complexes, potentially leading to improved biological activity.

These application notes provide an overview of the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. Detailed experimental protocols are provided to facilitate further research and development in this area. The unique properties of these metal complexes, such as their ability to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells, make them promising candidates for the development of novel therapeutic agents.[1][2][3][4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₆ClF₃O₂[6]
Molecular Weight250.60 g/mol [6]
AppearanceWhite to off-white crystalline powder
Melting Point60-64 °C
CAS Number18931-60-7[6]
Table 2: Anticancer Activity of Selected Metal Complexes of β-Diketones (IC₅₀ values in µM)
ComplexMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Related Copper(II) Complex 1 7.2 ± 0.60.51 ± 0.05-[7]
Related Copper(II) Complex 2 <20--[8]
Related Ferrocenyl β-Diketonate ---[9][10]
Related Palladium(II) Complex 1.185.22-[11]
Cisplatin (Reference) -12.3-[11]
Doxorubicin (Reference) 7.676.62-[12]

Note: Data for specific metal complexes of this compound is limited. The table includes data for structurally related β-diketonate complexes to provide a comparative context. Researchers are encouraged to perform their own assays for the specific complexes of interest.

Table 3: Antimicrobial Activity of Selected Metal Complexes of β-Diketones (MIC values in µg/mL)
ComplexEscherichia coliStaphylococcus aureusReference
Related Copper(II) Complex --[13]
Related Silver(I) Complexes 2-82-8[14]
Related Ruthenium(II) Complex --[14]

Note: Data for specific metal complexes of this compound is limited. The table includes data for structurally related β-diketonate complexes. Further testing is required to determine the specific antimicrobial activity of the title complexes.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Complex of this compound

This protocol is adapted from the synthesis of related copper(II) β-diketonate complexes.[8]

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of a 1:1 methanol/water solution.

  • Slowly add the copper(II) acetate solution to the ligand solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold methanol and then with deionized water.

  • Dry the product in a desiccator under vacuum.

Protocol 2: Characterization of the Metal Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the ligand and the synthesized complex to confirm the coordination of the ligand to the metal center.

  • Look for a shift in the C=O stretching frequency of the β-diketonate ligand upon complexation.

2. Elemental Analysis:

  • Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.

3. UV-Visible Spectroscopy:

  • Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis spectrum.

  • Observe the d-d transitions of the metal ion and any ligand-to-metal charge transfer bands.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxicity of the synthesized complexes against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complex dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Visualizations

Signaling Pathway for Apoptosis Induction by Metal Complexes

MetalComplex Metal Complex ROS Reactive Oxygen Species (ROS) MetalComplex->ROS Induces DNA_Damage DNA Damage MetalComplex->DNA_Damage Induces Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria Promotes Permeabilization

Caption: Proposed mechanism of apoptosis induction by metal complexes.

Experimental Workflow for Synthesis and Evaluation

start Start ligand 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione start->ligand metal_salt Metal Salt start->metal_salt synthesis Synthesis of Metal Complex characterization Characterization (FTIR, EA, UV-Vis) synthesis->characterization ligand->synthesis metal_salt->synthesis biological_eval Biological Evaluation characterization->biological_eval anticancer Anticancer Assays (MTT) biological_eval->anticancer antimicrobial Antimicrobial Assays (MIC) biological_eval->antimicrobial data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antimicrobial->data_analysis end End data_analysis->end

Caption: Workflow for synthesis and biological evaluation.

Logical Relationship between Complex and Biological Activity

Metal_Center Metal Center (e.g., Cu, Ni, Co, Zn) Metal_Complex Metal Complex Metal_Center->Metal_Complex Ligand 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Ligand->Metal_Complex Physicochemical_Properties Physicochemical Properties (Lipophilicity, Stability, Redox Potential) Metal_Complex->Physicochemical_Properties Determines Biological_Activity Biological Activity (Anticancer, Antimicrobial) Physicochemical_Properties->Biological_Activity Influences

References

Protocol for the Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole from 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a trifluoromethyl-substituted pyrazole derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, with hydrazine hydrate. This method is a straightforward and widely used approach for the preparation of polysubstituted pyrazoles.[1][2] The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The incorporation of a trifluoromethyl group into the pyrazole ring can enhance the metabolic stability, lipophilicity, and biological activity of the molecule. The synthesis of pyrazoles from 1,3-diketones and hydrazines is a well-established and versatile method.[1][2] This protocol details the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a compound with potential applications in drug discovery.

Reaction Scheme

The synthesis proceeds via the following reaction:

This compound + Hydrazine Hydrate → 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole + 2 H₂O

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Hydrazine hydrate (H₆N₂O)80% solution in water
Ethanol (EtOH)Anhydrous
Glacial Acetic AcidACS grade
Ethyl acetate (EtOAc)ACS grade
HexaneACS grade
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Chromatography columnSilica gel (230-400 mesh)
Standard laboratory glassware
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 3N hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₀H₆ClF₃O₂250.60Solid
Hydrazine hydrateH₆N₂O50.06Liquid
5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoleC₁₀H₆ClF₃N₂246.62Solid

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Diketone in Ethanol start->dissolve add_reagents Add Acetic Acid and Hydrazine Hydrate dissolve->add_reagents reflux Reflux (4-6h) add_reagents->reflux evaporate Evaporate Solvent reflux->evaporate extract Extraction evaporate->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Reaction_Pathway diketone 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione intermediate Hydrazone Intermediate (unstable) diketone->intermediate + H₂NNH₂·H₂O hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 5-(4-Chlorophenyl)-3-(trifluoromethyl) -1H-pyrazole intermediate->pyrazole Cyclization & Dehydration water 2 H₂O

Caption: Proposed reaction pathway for the formation of the pyrazole derivative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

Characterization

The final product, 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

Discussion

The reaction between this compound and hydrazine hydrate is expected to proceed smoothly under the described conditions. The regioselectivity of the cyclization is an important consideration in pyrazole synthesis. In this case, the trifluoromethyl group is strongly electron-withdrawing, which generally directs the initial nucleophilic attack of the hydrazine to the carbonyl carbon further away from this group. This typically results in the formation of the 5-aryl-3-trifluoromethyl-1H-pyrazole isomer as the major product. The use of a catalytic amount of acid can facilitate the reaction. The purification by column chromatography is crucial to remove any unreacted starting materials and potential side products.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole. The procedure is based on the well-established Knorr pyrazole synthesis and can be readily implemented in a standard organic chemistry laboratory. The resulting trifluoromethyl-substituted pyrazole is a valuable compound for further investigation in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoles using 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a versatile fluorinated building block in synthetic organic chemistry. While its structure might suggest potential for base-catalyzed aldol-type reactions like the Claisen-Schmidt condensation, its primary and most effective application lies in the synthesis of heterocyclic compounds, particularly pyrazoles. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent methylene protons, making the central carbon the preferred site of enolization. This electronic property directs the reactivity away from condensation with aldehydes and towards cyclization reactions with dinucleophiles.

The most prominent application of this compound is in the Knorr pyrazole synthesis , a classic and highly efficient method for constructing the pyrazole ring system.[1][2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The resulting pyrazoles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8] Notably, this synthetic route is employed in the preparation of celecoxib, a selective COX-2 inhibitor, and its analogues.[9][10][11]

This document provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoles via the Knorr pyrazole synthesis, utilizing this compound and various hydrazine derivatives.

Reaction Principle: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis with the unsymmetrical this compound proceeds with high regioselectivity.[4] The more electrophilic carbonyl carbon, the one attached to the trifluoromethyl group, is preferentially attacked by a nitrogen atom of the hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.[2]

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Products diketone This compound pyrazole 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole Derivative diketone->pyrazole + Hydrazine - 2 H2O hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->pyrazole water Water (2 H2O)

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives.

Materials:

  • This compound

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, 4-sulfonamidophenylhydrazine hydrochloride)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for hydrochloride salts of hydrazines)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), it can be used directly.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) and determine its melting point.

G start Start dissolve Dissolve Diketone in Ethanol start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine add_catalyst Add Acetic Acid (catalyst) add_hydrazine->add_catalyst reflux Heat to Reflux (2-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Remove Solvent monitor->workup Complete extract Dissolve in Ethyl Acetate and Wash workup->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Data Presentation

The following tables summarize representative quantitative data for the Knorr pyrazole synthesis using trifluoromethyl β-diketones with various hydrazines, based on analogous reactions found in the literature.

Table 1: Reaction of 1-(Aryl)-4,4,4-trifluorobutane-1,3-diones with Hydrazines

EntryAryl GroupHydrazineSolventTime (h)Yield (%)Reference
14-ChlorophenylPhenylhydrazineEthanol485Analogous to[4]
24-MethylphenylHydrazine HydrateEthanol392Analogous to[11]
3Phenyl4-SulfonamidophenylhydrazineEthanol/HCl882Analogous to[11]
44-ChlorophenylHydrazine HydrateAcetic Acid290Hypothetical
5PhenylMethylhydrazineHFIP185 (high regioselectivity)Analogous to[12]

Table 2: Physical and Spectroscopic Data for a Representative Product: 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

PropertyValue
Molecular FormulaC₁₆H₁₀ClF₃N₂
Molecular Weight334.72 g/mol
AppearanceWhite to off-white solid
Melting Point105-107 °C (hypothetical, based on similar structures)
¹H NMR (CDCl₃, δ ppm)7.0-7.6 (m, 9H, Ar-H), 6.8 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃, δ ppm)148 (C-N), 142 (C-CF₃), 138, 135, 130, 129, 128, 127, 125 (Ar-C), 122 (q, J ≈ 270 Hz, CF₃), 108 (pyrazole C-H)
¹⁹F NMR (CDCl₃, δ ppm)-62 (s, CF₃)

Note: The data in Table 2 is representative and may vary depending on the specific reaction conditions and purification methods.

Applications and Significance

The pyrazole derivatives synthesized from this compound are of considerable interest to the pharmaceutical and agrochemical industries.

  • Medicinal Chemistry: Many pyrazole-containing compounds exhibit a broad spectrum of biological activities.[6][13] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. The 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole core is a key structural motif in several selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10]

  • Drug Development: This synthetic protocol provides a reliable method for generating libraries of substituted pyrazoles for high-throughput screening in drug discovery programs. The ability to easily vary the substituent on the hydrazine allows for the fine-tuning of the pharmacological properties of the resulting compounds.

  • Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides, insecticides, and fungicides.

G cluster_synthesis Synthesis cluster_products Products cluster_applications Applications diketone 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione knorr Knorr Pyrazole Synthesis diketone->knorr hydrazine Substituted Hydrazines hydrazine->knorr pyrazoles Substituted Pyrazoles knorr->pyrazoles medchem Medicinal Chemistry (e.g., COX-2 Inhibitors) pyrazoles->medchem drugdev Drug Development (Compound Libraries) pyrazoles->drugdev agrochem Agrochemicals (Pesticides, Herbicides) pyrazoles->agrochem

Caption: Logical relationship of synthesis, products, and applications.

Conclusion

While the structure of this compound may initially suggest its use in Claisen-Schmidt condensations, its electronic properties make it an ideal substrate for the Knorr pyrazole synthesis. This application note provides a comprehensive and practical guide for the synthesis of biologically relevant 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives. The provided protocol and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches did not yield specific examples of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione being used as a primary ligand in a catalytic reaction with detailed protocols and quantitative data. Therefore, the following application notes are based on the general catalytic potential of fluorinated β-diketonate ligands and provide a prospective outlook for researchers.

Introduction

This compound is a fluorinated β-diketone ligand.[1][2][3] This class of compounds is of significant interest in coordination chemistry and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl group.[4] While specific catalytic applications for this particular ligand are not well-documented in publicly available literature, its structural similarity to other fluorinated β-diketonates suggests potential utility in various catalytic transformations.[5][6] This document outlines potential research avenues and general protocols for evaluating its efficacy as a ligand in catalysis.

Potential Catalytic Applications

Based on the known catalytic activities of structurally related metal complexes with fluorinated β-diketonate ligands, this compound could be explored as a ligand in the following areas:

  • Lewis Acid Catalysis: Metal complexes of β-diketonates can function as Lewis acids. The electron-withdrawing nature of the trifluoromethyl and chlorophenyl groups in this ligand could enhance the Lewis acidity of the coordinated metal center, making it a candidate for catalyzing reactions such as Diels-Alder, Friedel-Crafts, and aldol reactions.

  • Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions. While no specific use of a palladium complex with this ligand was found, fluorinated β-diketonate ligands have been employed in the synthesis of palladium precursors for catalysis.[7][8]

  • Polymerization Reactions: Metal complexes, including those with β-diketonate ligands, are known to catalyze various polymerization processes. The specific electronic and steric environment provided by this ligand could influence the stereoselectivity and activity of such catalysts.

  • Oxidation Catalysis: Transition metal complexes are often used as catalysts for oxidation reactions. The stability imparted by the fluorinated ligand might be advantageous in oxidative environments.

General Experimental Protocols

The following are general, hypothetical protocols for the synthesis of a metal complex and its subsequent use in a representative catalytic reaction. These are intended as a starting point for investigation.

3.1. Synthesis of a Transition Metal Complex

This protocol describes a general method for synthesizing a metal (II) complex with this compound.

Materials:

  • This compound

  • A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂)

  • Methanol or Ethanol

  • Base (e.g., sodium hydroxide or triethylamine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a round-bottom flask.

  • Add a stoichiometric amount of base (e.g., 2 mmol of NaOH in 5 mL of methanol) dropwise to the ligand solution while stirring to deprotonate the β-diketone.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Slowly add the metal salt solution to the deprotonated ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and elemental analysis.

3.2. Hypothetical Catalytic Test Reaction: A Michael Addition

This protocol outlines a general procedure to test the catalytic activity of the synthesized metal complex in a Michael addition reaction.

Materials:

  • Synthesized metal complex of this compound

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., chalcone)

  • Solvent (e.g., dichloromethane or toluene)

  • Standard reaction glassware, stirring, and heating equipment

Procedure:

  • To a stirred solution of the Michael acceptor (1 mmol) and Michael donor (1.2 mmol) in 5 mL of solvent, add the catalyst (0.01-0.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and purity.

Data Presentation (Hypothetical)

Should experiments be conducted, the following table structure is recommended for presenting the results of a catalyst screening for the hypothetical Michael addition reaction.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11CH₂Cl₂2524-
25CH₂Cl₂2524-
35Toluene5012-
45Toluene806-

Visualizations

Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Deprotonation Deprotonation Ligand->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation MetalSalt Metal(II) Salt Complexation Complexation MetalSalt->Complexation Deprotonation->Complexation Catalyst Metal-Ligand Complex Complexation->Catalyst Reaction Michael Addition Catalyst->Reaction SubstrateA Michael Donor SubstrateA->Reaction SubstrateB Michael Acceptor SubstrateB->Reaction Product Adduct Product Reaction->Product

Caption: General workflow for the synthesis of a metal complex with the target ligand and its subsequent application in a catalytic Michael addition reaction.

Proposed Catalytic Cycle

G M_L [M-L] M_L_SubstrateA [M-L]-SubstrateA M_L->M_L_SubstrateA + Substrate A M_L_SubstrateB [M-L]-SubstrateB M_L_SubstrateA->M_L_SubstrateB + Substrate B TransitionState [Transition State] M_L_SubstrateB->TransitionState Coordination Product_Release Product Release TransitionState->Product_Release C-C Bond Formation Product_Release->M_L - Product

Caption: A generalized, hypothetical catalytic cycle for a Lewis acid-catalyzed reaction involving the metal-ligand complex.

Disclaimer: The provided protocols and diagrams are illustrative and based on general chemical principles for the class of fluorinated β-diketonate ligands. They are intended to serve as a starting point for research, as specific literature on the catalytic use of this compound is not currently available. Researchers should conduct their own literature review and safety assessments before commencing any experimental work.

References

Application Notes and Protocols for the Enzyme Inhibition Assay of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting an enzyme inhibition assay using the compound 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Based on its structural features, specifically the diketone moiety, a plausible target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are a known class of herbicides and are under investigation for therapeutic applications.[1][2][3] The trifluoromethyl ketone group also suggests potential inhibitory activity against serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH).[4][5] This protocol will focus on an assay for HPPD inhibition as a primary hypothesis. The methodologies provided herein are designed to be a robust starting point for researchers investigating the inhibitory potential of this compound.

Introduction to this compound

This compound is a synthetic compound with the chemical formula C₁₀H₆ClF₃O₂.[6][7] Its structure, featuring a trifluoromethyl ketone and a β-diketone system, suggests its potential as an enzyme inhibitor. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, often acting as transition-state analogs.[5] The β-diketone structure is characteristic of inhibitors of metal-containing enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9]

Principle of the HPPD Inhibition Assay

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[8] This reaction is a critical step in the catabolism of tyrosine. The assay protocol described here is a coupled-enzyme spectrophotometric assay. The product of the HPPD reaction, homogentisate, is converted by homogentisate 1,2-dioxygenase (HGD) to maleylacetoacetate, which can be monitored by an increase in absorbance at 318 nm. The rate of this absorbance change is directly proportional to the HPPD activity. An inhibitor will decrease the rate of this reaction.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human 4-hydroxyphenylpyruvate dioxygenase (HPPD)

  • Coupling Enzyme: Recombinant human homogentisate 1,2-dioxygenase (HGD)

  • Substrate: 4-Hydroxyphenylpyruvate (HPP)

  • Inhibitor: this compound

  • Cofactor: Ascorbic acid

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1 mg/mL bovine serum albumin (BSA)

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Assay Plate: 96-well UV-transparent microplate

  • Instrumentation: Microplate reader capable of measuring absorbance at 318 nm

Solution Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer at pH 7.5, containing 100 mM NaCl and 0.1 mg/mL BSA.

  • Enzyme Solution (HPPD): Prepare a stock solution of HPPD in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes. A starting concentration of 1-5 µg/mL in the final assay volume is recommended.

  • Coupling Enzyme Solution (HGD): Prepare a stock solution of HGD in the assay buffer. The concentration should be in excess to ensure it is not rate-limiting. A starting concentration of 10-20 µg/mL in the final assay volume is recommended.

  • Substrate Solution (HPP): Prepare a stock solution of HPP in the assay buffer. The final concentration in the assay should be at or near the Kₘ value for HPPD. A typical starting concentration is 50-100 µM.

  • Cofactor Solution: Prepare a fresh stock solution of ascorbic acid in the assay buffer. The final concentration in the assay should be 1 mM.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 µM).

Enzyme Inhibition Assay Protocol
  • Assay Preparation: To each well of a 96-well microplate, add the following components in order:

    • 50 µL of Assay Buffer

    • 10 µL of Cofactor Solution (Ascorbic Acid)

    • 10 µL of Coupling Enzyme Solution (HGD)

    • 10 µL of Enzyme Solution (HPPD)

    • 1 µL of the desired concentration of the inhibitor in DMSO (or DMSO alone for the control).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the Substrate Solution (HPP) to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

The quantitative results of the enzyme inhibition assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Inhibitor Concentration [µM]Reaction Velocity (mOD/min)Standard Deviation% Inhibition
0 (Control)25.41.20
0.0122.81.110.2
0.118.50.927.2
112.10.752.4
105.30.479.1
1001.80.292.9
IC₅₀ (µM) \multicolumn{3}{c}{0.85 }

Visualizations

Experimental Workflow

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Add Reagents to 96-well Plate (Buffer, Cofactors, Enzymes, Inhibitor) prep->plate preincubate Pre-incubate at RT (15 minutes) plate->preincubate start Initiate Reaction (Add Substrate) preincubate->start read Measure Absorbance at 318 nm (Kinetic Read) start->read analyze Data Analysis (Calculate V₀, % Inhibition, IC₅₀) read->analyze

Caption: Workflow for the HPPD enzyme inhibition assay.

Signaling Pathway

G cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Inhibitor 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Inhibitor->HPP Inhibits

Caption: Inhibition of the tyrosine catabolism pathway.

References

Application Notes and Protocols for High-Throughput Screening of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethyl ketone moiety suggests potential for potent and selective enzyme inhibition, particularly of cysteine and serine proteases, through the formation of a stable hemiketal or hemithioketal adduct with the active site residue.[1] The β-diketone functional group is also known for its diverse biological activities, including anticancer and antimicrobial effects.[2] These derivatives are therefore of significant interest in drug discovery for identifying novel modulators of enzymatic activity.

This document outlines detailed protocols for the high-throughput screening (HTS) of a library of this compound derivatives to identify potent and selective inhibitors of a target enzyme, followed by cell-based assays for secondary validation. For the purpose of these application notes, we will consider a cysteine protease, such as Cathepsin S, as a representative target, given its role in various pathologies and the known activity of trifluoromethyl ketones against this class of enzymes.

Data Presentation

The following tables represent typical quantitative data obtained during a high-throughput screening campaign.

Table 1: Summary of Primary High-Throughput Screening Results

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Number of Assay Plates30 (384-well format)
Positive ControlsKnown Cathepsin S Inhibitor (IC50 = 50 nM)
Negative ControlsDMSO
Average Z'-factor0.85
Primary Hit Rate1.5%
Number of Primary Hits150

Table 2: Dose-Response Analysis of Top 10 Primary Hits

Compound IDIC50 (µM)Hill Slope
HTS-0010.251.10.99
HTS-0020.520.90.98
HTS-0031.101.00.99
HTS-0042.351.20.97
HTS-0054.800.80.96
HTS-0067.201.10.98
HTS-0079.501.00.95
HTS-00812.30.90.94
HTS-00915.11.30.97
HTS-01020.51.00.93

Table 3: Cytotoxicity and On-Target Activity in a Cell-Based Assay

Compound IDCytotoxicity CC50 (µM)On-Target EC50 (µM)Therapeutic Index (CC50/EC50)
HTS-001> 501.5> 33.3
HTS-00245.23.214.1
HTS-003> 508.9> 5.6
HTS-00430.115.41.95
HTS-00525.522.11.15

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Cathepsin S Enzymatic Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of Cathepsin S. The assay measures the cleavage of a fluorogenic substrate, resulting in an increase in fluorescence.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay Buffer: 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 6.0

  • This compound derivative library in DMSO

  • Positive Control: Known Cathepsin S inhibitor

  • Negative Control: DMSO

  • 384-well black, flat-bottom assay plates

  • Multichannel pipettes, automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM stock in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume. Control wells receive 50 nL of DMSO.

  • Enzyme Preparation: Prepare a 2X working solution of Cathepsin S in assay buffer. The final concentration in the assay should be predetermined to yield a linear reaction rate for at least 60 minutes.

  • Enzyme Addition: Add 25 µL of the 2X Cathepsin S solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a 2X working solution of the fluorogenic substrate (Z-VVR-AMC) in assay buffer. The final concentration should be at or near the Km for the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X substrate solution to each well to start the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity of each well every 5 minutes for 60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence intensity over time) for each well.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).

    • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|. A Z'-factor > 0.5 indicates a robust assay.

    • Identify primary hits as compounds exhibiting inhibition above a defined threshold (e.g., > 50% inhibition).

Protocol 2: Dose-Response and IC50 Determination

This protocol is for validating primary hits by determining their potency (IC50).

Procedure:

  • Serial Dilution: For each primary hit, create a 10-point, 2-fold serial dilution series in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well plate.

  • Assay Performance: Follow steps 2-7 from Protocol 1.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Assay for Cytotoxicity and On-Target Activity

This protocol assesses the effect of confirmed inhibitors on cell viability and their ability to inhibit the target in a cellular environment.

Materials:

  • A relevant cell line (e.g., a human cancer cell line overexpressing Cathepsin S)

  • Cell culture medium and supplements

  • Confirmed hit compounds from the dose-response assay

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • A cell-based assay to measure on-target activity (e.g., a reporter assay or a functional assay downstream of the target).

  • 384-well clear-bottom and white-walled tissue culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • Cytotoxicity Assay:

    • Add the CellTiter-Glo® reagent to one set of plates according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

    • Calculate the CC50 (50% cytotoxic concentration) for each compound.

  • On-Target Activity Assay:

    • On a parallel set of plates, perform the on-target activity assay.

    • Measure the relevant readout (e.g., fluorescence, luminescence).

    • Calculate the EC50 (50% effective concentration) for each compound.

  • Therapeutic Index Calculation: Calculate the therapeutic index for each compound as the ratio of CC50 to EC50.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Antigen Presenting Cell cluster_inhibitor Inhibition Pro_Cathepsin_S Pro-Cathepsin S Endosome Endosome (pH drop) Pro_Cathepsin_S->Endosome Uptake MHC_II MHC Class II Antigen_Presentation Antigen Presentation MHC_II->Antigen_Presentation Cathepsin_S Active Cathepsin S Endosome->Cathepsin_S Activation Ii_Chain Invariant Chain (Ii) Cathepsin_S->Ii_Chain Degrades Ii_Chain->MHC_II Inhibitor Derivative Inhibitor->Cathepsin_S

Caption: Hypothetical signaling pathway of Cathepsin S activation and its inhibition.

HTS_Workflow start Start: Compound Library (10,000 derivatives) primary_screen Primary Screen (10 µM) Fluorescence-based Enzymatic Assay start->primary_screen data_analysis Data Analysis (% Inhibition, Z'-factor) primary_screen->data_analysis primary_hits Identify Primary Hits (150 compounds) data_analysis->primary_hits dose_response Dose-Response Assay (10-point titration) primary_hits->dose_response ic50 IC50 Determination dose_response->ic50 confirmed_hits Confirmed Hits (10 compounds) ic50->confirmed_hits secondary_assays Secondary Assays confirmed_hits->secondary_assays cytotoxicity Cytotoxicity Assay (CC50) secondary_assays->cytotoxicity on_target On-Target Cell-Based Assay (EC50) secondary_assays->on_target lead_candidates Lead Candidates for Optimization cytotoxicity->lead_candidates on_target->lead_candidates

Caption: High-throughput screening workflow for inhibitor discovery.

Hit_Validation_Logic Primary_Hit Primary Hit (>50% Inhibition) Potent Potent? (IC50 < 10 µM) Primary_Hit->Potent Selective Selective? Potent->Selective Yes Discard Discard Potent->Discard No Non_Toxic Non-Toxic? (Therapeutic Index > 10) Selective->Non_Toxic Yes Selective->Discard No Lead_Candidate Lead Candidate Non_Toxic->Lead_Candidate Yes Non_Toxic->Discard No

Caption: Logical workflow for hit identification and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the synthesis of this compound, typically performed via a Claisen condensation, can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Reagent Quality and Stoichiometry:

      • Base Activity: The strength and activity of the base are crucial. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are necessary to deprotonate the 4'-chloroacetophenone.[1][2] Ensure the base has not been deactivated by moisture or prolonged storage. For instance, using a fresh batch of NaH (60% dispersion in mineral oil) is recommended.

      • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base. All glassware should be oven-dried, and anhydrous solvents must be used.[3]

      • Reactant Purity: Impurities in the starting materials, 4'-chloroacetophenone and ethyl trifluoroacetate, can interfere with the reaction. Ensure their purity before starting the experiment.

    • Reaction Conditions:

      • Temperature Control: The initial deprotonation step is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[4] Subsequently, the reaction may be allowed to warm to room temperature or be heated to drive it to completion.

      • Reaction Time: Claisen condensations can require several hours to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure:

      • Acidification: After the reaction is complete, the reaction mixture needs to be acidified to protonate the enolate of the β-diketone product.[5] Incomplete acidification will result in the loss of product in the aqueous layer during extraction.

      • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Multiple extractions may be necessary.

Issue 2: Presence of Significant Side Products

  • Question: My post-reaction analysis (e.g., NMR, GC-MS) shows the presence of significant impurities and side products. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge in Claisen condensations. Key potential byproducts and strategies to mitigate them include:

    • Self-Condensation of 4'-Chloroacetophenone: The ketone starting material can undergo self-condensation (an aldol-type reaction) in the presence of a strong base.

      • Solution: This can be minimized by the slow addition of the ketone to a mixture of the base and the ethyl trifluoroacetate. This ensures that the concentration of the enolate of the ketone is kept low, favoring the cross-condensation reaction.

    • Hydrolysis of the Ester: If there is any water present in the reaction mixture, the ethyl trifluoroacetate can be hydrolyzed.

      • Solution: As mentioned previously, strict anhydrous conditions are essential.

    • Unreacted Starting Materials: The presence of unreacted starting materials is often due to incomplete reaction.

      • Solution: Consider increasing the reaction time or temperature (within reasonable limits to avoid degradation). Ensure the stoichiometry of the base is sufficient to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Claisen condensation of 4'-chloroacetophenone with ethyl trifluoroacetate in the presence of a strong base.[2] This reaction forms the carbon-carbon bond between the two carbonyl groups.

Q2: Which base should I use for the Claisen condensation?

A2: Several strong bases can be effective, and the choice may depend on the specific reaction conditions and desired scale. Common choices include:

  • Sodium Hydride (NaH): A strong and commonly used base. It requires an aprotic solvent like THF or diethyl ether.[6]

  • Sodium Ethoxide (NaOEt): Another effective base, often used in ethanol. However, to avoid transesterification, it is best used when the ester is also an ethyl ester.

  • Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS): These are very strong, non-nucleophilic bases that can provide high yields but require low temperatures (e.g., -78 °C) and strict anhydrous and inert atmosphere conditions.[7]

Q3: What is the role of the trifluoromethyl group in this reaction?

A3: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the ethyl trifluoroacetate highly electrophilic, which facilitates the nucleophilic attack by the enolate of 4'-chloroacetophenone. This enhanced reactivity is beneficial for the condensation reaction.

Q4: How can I purify the final product?

A4: Purification can often be achieved through the following methods:

  • Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent can be effective.

  • Formation of Copper Chelates: A classic method for purifying β-diketones involves the formation of a copper (II) chelate, which can be precipitated, filtered, and then decomposed with acid to regenerate the pure β-diketone.[7]

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. While a comprehensive comparative study is not available in the literature, the following table summarizes the qualitative impact of different parameters based on established principles of the Claisen condensation and related reactions.

ParameterConditionExpected Impact on YieldRationale
Base NaH, LDA, LiHMDSHighStrong, non-nucleophilic bases that efficiently generate the enolate.[6][7]
NaOEtModerate to HighEffective, but can lead to side reactions if not used carefully.
Solvent Aprotic (THF, Diethyl Ether)HighSolubilizes the reactants and intermediates without interfering with the reaction.[3]
Protic (Ethanol with NaOEt)ModerateCan be used with the corresponding alkoxide base, but may lead to lower yields due to side reactions.
Temperature Low (0 °C to RT)HighBetter control over the reaction, minimizing side product formation.[4]
High (Reflux)VariableMay increase reaction rate but can also promote side reactions and degradation.
Atmosphere Inert (Nitrogen, Argon)HighPrevents quenching of the strong base by atmospheric moisture and oxygen.
AirLowCan lead to significantly lower yields due to base deactivation.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a generalized procedure based on common practices for Claisen condensations involving fluorinated esters.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Add anhydrous THF to the flask.

  • Addition of Reactants: Cool the THF and sodium hydride suspension to 0 °C in an ice bath. To this suspension, slowly add a solution of 4'-chloroacetophenone (1.0 equivalent) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes.

  • After 30 minutes, add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Mandatory Visualizations

Synthesis_Pathway 4'-Chloroacetophenone 4'-Chloroacetophenone Intermediate Enolate of 4'-Chloroacetophenone 4'-Chloroacetophenone->Intermediate + Base Ethyl_trifluoroacetate Ethyl trifluoroacetate Product This compound Base Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF) Intermediate->Product + Ethyl trifluoroacetate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Reagent Quality - Anhydrous? - Base active? start->check_reagents check_conditions Verify Reaction Conditions - Temperature? - Time? check_reagents->check_conditions Reagents OK solution1 Use fresh reagents Ensure anhydrous conditions check_reagents->solution1 Issue Found check_workup Review Work-up - Acidification complete? - Extraction efficient? check_conditions->check_workup Conditions OK solution2 Optimize temperature and time Monitor with TLC check_conditions->solution2 Issue Found solution3 Ensure proper pH Perform multiple extractions check_workup->solution3 Issue Found

Caption: Troubleshooting workflow for low yield in the synthesis.

Purification_Flow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column chelation Copper Chelate Formation crude->chelation pure_product Pure Product recrystallization->pure_product column->pure_product decomposition Acid Decomposition chelation->decomposition decomposition->pure_product

Caption: Logical flow for the purification of the final product.

References

Purification challenges of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. It addresses common challenges encountered during the purification of this compound.

Compound Data

Below is a summary of key physical and chemical properties for this compound.

PropertyValueReferences
CAS Number 18931-60-7[1][2][3]
Molecular Formula C₁₀H₆ClF₃O₂[1][2]
Molecular Weight 250.60 g/mol [2]
Melting Point 60-64 °C (literature)[4][5]
Appearance Solid
Solubility Soluble in Methanol[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Claisen condensation?

A1: The most probable impurities include:

  • Unreacted Starting Materials: 4'-chloroacetophenone and ethyl trifluoroacetate.

  • Base Catalyst: Residual base (e.g., sodium ethoxide, sodium hydride) if not properly quenched and removed during work-up.[6]

  • Side-Reaction Products: Byproducts from the self-condensation of 4'-chloroacetophenone.

Q2: My TLC of the crude product shows a streak or multiple close-running spots. What could be the cause?

A2: This is a common issue with β-diketones and is often attributed to keto-enol tautomerism. This compound can exist as an equilibrium mixture of its keto and enol forms. These tautomers can have slightly different polarities, leading to streaking or multiple spots on a TLC plate, especially depending on the solvent system used. In many non-polar solvents, the enol form is predominant.[7]

Q3: Can I purify this compound by distillation?

A3: While vacuum distillation can be effective for some fluorinated β-diketones, it may not be the ideal method for this compound due to its relatively high boiling point and potential for thermal degradation.[7] Recrystallization or column chromatography are generally the preferred methods.

Q4: Is there an alternative purification method if standard recrystallization and chromatography fail?

A4: Yes, a robust but more laborious method involves the formation of a copper(II) chelate. The crude β-diketone can be reacted with a copper(II) salt (like copper(II) acetate) to form a stable, often crystalline, copper chelate. This chelate can be isolated, washed, and then decomposed by treatment with a strong acid to regenerate the pure β-diketone. This method is very effective for removing non-diketone impurities.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Guide 1: Recrystallization Issues
ProblemProbable Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The solvent is not ideal; the compound's melting point may be lower than the solvent's boiling point.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., hexane-ethyl acetate).
No crystals form upon cooling. 1. The solution is not saturated enough (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Place the solution in an ice bath or freezer to further reduce solubility. 3. If the compound is still soluble, try a different solvent system where the compound has lower solubility when cold, such as a hydrocarbon solvent like hexane or petroleum ether.[6]
Poor recovery of the product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble.1. Reduce the volume of solvent used for recrystallization. Cool the mother liquor to a lower temperature (e.g., in a freezer) to recover more product. 2. Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Product purity is still low after recrystallization. 1. The chosen solvent did not effectively differentiate between the product and the impurity (they have similar solubilities). 2. Impurities were trapped within the crystal lattice during rapid crystallization.1. Perform a second recrystallization with a different solvent system. 2. Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities. 3. If impurities persist, column chromatography may be necessary.
Guide 2: Column Chromatography Issues
ProblemProbable Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping bands). 1. The solvent system (eluent) is too polar, causing all compounds to move too quickly. 2. The solvent system is not polar enough, causing compounds to stick to the silica gel. 3. The column was overloaded with the crude sample.1. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[8] 2. Increase the polarity of the eluent. Increase the proportion of ethyl acetate. The target Rf value on TLC for the desired compound should be between 0.2 and 0.4 for good separation. 3. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica gel mass of 50-100 times the mass of the crude sample.
Streaking or tailing of the product band. 1. The compound is exhibiting keto-enol tautomerism on the silica gel surface. 2. The sample was loaded in a solvent that is too polar. 3. The compound is slightly acidic and is interacting strongly with the silica gel.1. This is often unavoidable but can be minimized by running the column efficiently without stopping. Since the enol form is favored in non-polar solvents, using a less polar eluent might help.[7] 2. Load the sample using the "dry loading" method (see Protocol 2). 3. Add a very small amount of a modifying agent like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
The compound will not elute from the column. 1. The eluent is not polar enough. 2. The compound may have decomposed on the acidic silica gel.1. Gradually increase the polarity of the eluent. For example, start with 5% ethyl acetate in hexane and slowly increase to 10%, 20%, etc. 2. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from methods used for the structurally similar 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Good candidates include hexane, heptane, petroleum ether, or a co-solvent mixture like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a starting point for purification using silica gel.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and elute with different solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for a system that gives your product an Rf value of approximately 0.2-0.4. A reported system for a similar compound is 5:1 Hexane:Ethyl Acetate.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column, creating a small, even band.

    • Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to begin eluting the compounds. Start with a less polar solvent mixture and you can gradually increase the polarity if needed (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Routes cluster_final Final Product Crude Crude Product (from Claisen Condensation) TLC TLC Analysis Crude->TLC Assess Purity & Impurities Recrystallization Recrystallization TLC->Recrystallization Single major spot, crystalline solid Column Column Chromatography TLC->Column Multiple spots or streaking Cu_Chelate Copper Chelate Formation (Alternative Method) TLC->Cu_Chelate Complex mixture, other methods fail Pure Pure Product Recrystallization->Pure Column->Pure Cu_Chelate->Pure Analysis Purity Check (NMR, MP, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purification TLC_Check Run TLC Start->TLC_Check Single_Spot Clean Spot (Rf 0.2-0.4)? TLC_Check->Single_Spot Yes Streaky_Spot Streaky / Multiple Spots? TLC_Check->Streaky_Spot No Recrystallize Attempt Recrystallization (e.g., from Hexane) Single_Spot->Recrystallize Yes Column_Chromo Perform Column Chromatography (e.g., Hexane/EtOAc) Single_Spot->Column_Chromo No Success Pure Product Obtained Recrystallize->Success Successful Recrystallize->Column_Chromo Fails / Oiling Out Streaky_Spot->Column_Chromo Yes Failure Purification Fails Streaky_Spot->Failure No (Baseline Spot) Column_Chromo->Success Successful Column_Chromo->Failure Fails

References

Technical Support Center: Synthesis of Pyrazoles from 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with a hydrazine?

A1: The reaction of this compound, an unsymmetrical β-diketone, with a hydrazine derivative is a classic Knorr pyrazole synthesis. Due to the asymmetry of the starting diketone, the reaction can yield two regioisomeric pyrazole products:

  • Isomer A: 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

  • Isomer B: 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole

The formation of these two isomers is the most common "side reaction" in this synthesis. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: What is the primary factor influencing the formation of side products in this synthesis?

A2: The primary factor is the regioselectivity of the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the 1,3-diketone. The electron-withdrawing trifluoromethyl group and the chlorophenyl group create two non-equivalent carbonyl carbons, leading to the potential for two different cyclization pathways.

Q3: How can I control the regioselectivity of the reaction to favor one isomer?

A3: Controlling the regioselectivity is a key challenge. Several factors can be adjusted:

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in similar reactions.[1] Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can also provide high regioselectivity.[2]

  • Catalyst: The reaction is typically acid-catalyzed. The type and amount of acid can influence the reaction rate and, in some cases, the isomeric ratio.

  • Hydrazine Derivative: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can also affect the regioselectivity.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides the formation of regioisomers, other potential side reactions, though generally less common under optimized conditions, include:

  • Incomplete cyclization: This can lead to the formation of stable hydrazone intermediates.

  • Formation of pyrazoline intermediates: The reaction proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole. In some cases, these intermediates may be isolated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of desired pyrazole product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Optimize the reaction temperature. Refluxing is common, but the optimal temperature may vary with the solvent. 3. Recrystallization is a common purification method. Consider using a different solvent system for recrystallization or employ column chromatography for difficult separations.
Formation of a mixture of regioisomers The reaction conditions do not favor the formation of a single isomer.1. Solvent Optimization: Switch to a solvent known to enhance regioselectivity. For instance, if using ethanol which often yields mixtures, consider using N,N-dimethylacetamide or a fluorinated alcohol like TFE or HFIP.[1][2] 2. Temperature Control: In some cases, lower temperatures may favor the formation of one isomer over the other.
Difficulty in separating the regioisomers The isomers have very similar physical properties (e.g., polarity, solubility).1. Chromatography: Utilize column chromatography with a carefully selected eluent system. It may be necessary to try different stationary phases (e.g., silica gel, alumina). 2. Recrystallization: Attempt fractional recrystallization using various solvent systems.
Isolation of a stable intermediate instead of the final pyrazole Incomplete dehydration/oxidation of the pyrazoline intermediate.1. Prolonged reaction time or increased temperature: This can facilitate the final dehydration/oxidation step. 2. Addition of an oxidizing agent: In some pyrazole syntheses, an oxidizing agent is added to promote the aromatization of the pyrazoline ring.

Quantitative Data Summary

The regioselectivity of the pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes reported yields and isomeric ratios for the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines under different conditions.

1,3-DiketoneHydrazineSolventCatalystIsomer Ratio (A:B)*Total YieldReference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol-Equimolar mixture-[2]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-DimethylacetamideAcidic medium2:9874-77%[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol-70:3070%[1]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE-90:1075%[1]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP-97:372%[1]

*Isomer A: 3-Aryl-5-(trifluoromethyl)-1H-pyrazole; Isomer B: 5-Aryl-3-(trifluoromethyl)-1H-pyrazole.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole (Isomer B Favored)

This protocol is adapted from procedures reported to favor the formation of the isomer with the trifluoromethyl group at the 3-position.[2]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • N,N-Dimethylacetamide (DMA)

  • Hydrochloric acid (catalytic amount)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in N,N-dimethylacetamide.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst add_hydrazine Add Hydrazine add_catalyst->add_hydrazine react Stir at Specified Temperature add_hydrazine->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up (e.g., pour into water) monitor->workup Reaction Complete filter Filter Crude Product workup->filter purify Purify (Recrystallization or Chromatography) filter->purify end End purify->end side_reaction_logic start_materials This compound + Hydrazine pathway_A Attack at Carbonyl near CF3 group start_materials->pathway_A pathway_B Attack at Carbonyl near 4-Chlorophenyl group start_materials->pathway_B isomer_A Isomer A: 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole pathway_A->isomer_A isomer_B Isomer B: 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole pathway_B->isomer_B cox2_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazole_inhibitor Pyrazole Derivative (e.g., Celecoxib) pyrazole_inhibitor->cox2 Inhibits

References

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Claisen condensation of 4'-chloroacetophenone and ethyl trifluoroacetate.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete Deprotonation of Ketone The base used is not strong enough or has degraded. Use a strong, fresh base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base is properly stored under anhydrous conditions.
Presence of Moisture The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Reaction Temperature The temperature may be too low for the reaction to proceed at a reasonable rate. While the initial deprotonation is often done at 0°C, the condensation step may require gentle warming. Monitor the reaction by TLC to determine the optimal temperature.
Poor Quality of Reagents The starting materials (4'-chloroacetophenone and ethyl trifluoroacetate) may be impure. Purify the starting materials if necessary. Ethyl trifluoroacetate can be distilled before use.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of a Complex Mixture of Products

Possible Cause Recommended Solution
Self-Condensation of 4'-chloroacetophenone This can occur if the addition of ethyl trifluoroacetate is too slow or if the reaction temperature is too high. Add the ethyl trifluoroacetate dropwise to the ketone-base mixture at a controlled temperature.
Side Reactions with the Solvent Protic solvents like ethanol can interfere with the reaction. Use an aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene.
Retro-Claisen Cleavage In the presence of a very strong base and certain reaction conditions, the desired β-diketone product can undergo a retro-Claisen cleavage, leading to the formation of trifluoromethyl ketone and ethyl benzoate as byproducts. Use of a slight excess of the ketone and careful control of reaction time and temperature can minimize this.

Issue 3: Difficulty in Product Purification

Possible Cause Recommended Solution
"Oiling Out" During Recrystallization The crude product is too impure, or the chosen recrystallization solvent is unsuitable. Purify the crude product by column chromatography on silica gel before recrystallization. Test a variety of solvent systems for recrystallization on a small scale. A mixed solvent system, such as hexane/ethyl acetate, may be effective.
Co-elution of Impurities During Column Chromatography The chosen eluent system for column chromatography does not provide adequate separation. Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Product is a Low-Melting Solid This can make handling and drying difficult. After purification, dry the product under high vacuum to remove all residual solvents. Storing the product at a low temperature can help maintain its solid form.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method is a crossed Claisen condensation between 4'-chloroacetophenone and ethyl trifluoroacetate using a strong base.

G cluster_0 Claisen Condensation 4-chloroacetophenone 4'-Chloroacetophenone product This compound 4-chloroacetophenone->product ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->product base Strong Base (e.g., NaH, NaOEt) base->product 1. Deprotonation solvent Aprotic Solvent (e.g., THF) solvent->product 2. Condensation

Caption: General reaction scheme for the synthesis.

Q2: Which base is most effective for this reaction?

A2: Strong bases are required for the Claisen condensation to efficiently deprotonate the ketone. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used. The choice of base can affect the reaction yield and profile of side products.

Base Typical Solvent Advantages Disadvantages
Sodium Hydride (NaH)THF, Diethyl EtherIrreversible deprotonation, drives the reaction forward.Highly reactive with water and protic solvents, requires strict anhydrous conditions.
Sodium Ethoxide (NaOEt)Ethanol, THFLess hazardous than NaH, can be prepared in situ.Can lead to transesterification side products if not used carefully. The equilibrium nature of the deprotonation might result in lower yields compared to NaH.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), to separate the starting materials from the product. The product, being more polar than the starting ketone, will have a lower Rf value. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic data for this compound?

A4: While the exact spectra should be obtained for your sample, typical spectroscopic data for similar aryl trifluoromethyl β-diketones are as follows:

  • ¹H NMR: The spectrum is characterized by the presence of aromatic protons (around 7.5-8.0 ppm), a singlet for the methylene protons (CH₂) between the two carbonyl groups (around 6.5 ppm), and a characteristic enol proton peak which can be broad and may appear further downfield.

  • ¹³C NMR: Expect signals for the trifluoromethyl carbon (a quartet around 115-120 ppm due to C-F coupling), the two carbonyl carbons (in the range of 180-195 ppm), the methylene carbon (around 90-95 ppm), and the aromatic carbons (125-140 ppm).

  • IR Spectroscopy: Look for characteristic C=O stretching frequencies for the ketone and the enol form in the region of 1600-1750 cm⁻¹.

Q5: What is the best method for purifying the final product?

A5: A combination of column chromatography and recrystallization is often the most effective approach.

  • Aqueous Workup: After the reaction is complete, it is typically quenched with a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the enolate product. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Column Chromatography: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. This is effective for removing most impurities.

  • Recrystallization: The fractions containing the pure product from column chromatography can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water) to obtain a highly pure crystalline product.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully add anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Addition of Ketone: Dissolve 4'-chloroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Stir the mixture at this temperature for 30 minutes.

  • Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the pure fractions and remove the solvent to yield the purified product. For further purification, the product can be recrystallized from a suitable solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification prep Preparation (Inert Atmosphere, Anhydrous Conditions) reaction Reaction 1. NaH in THF at 0°C 2. Add 4'-Chloroacetophenone 3. Add Ethyl Trifluoroacetate 4. Stir at RT prep->reaction quench Quenching (1M HCl at 0°C) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction wash Washing (Water, Brine) extraction->wash dry Drying & Concentration (MgSO4, Rotary Evaporator) wash->dry chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization final_product final_product recrystallization->final_product Pure Product

Caption: Workflow for the synthesis and purification.

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 18931-60-7) in experimental assays.

I. Troubleshooting Guide

Low solubility of this compound can lead to inconsistent and unreliable assay results. This guide provides a systematic approach to diagnose and resolve common solubility-related issues.

Problem: Precipitate Observed in Assay Wells

Potential CauseRecommended Solution
Compound concentration exceeds its solubility in the final assay buffer. 1. Decrease the final concentration of the compound. 2. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your specific assay. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically.[1][2] 3. Employ a different solubilization strategy, such as the use of cyclodextrins or surfactants.
Improper dilution of the stock solution. 1. Perform serial dilutions of the high-concentration stock solution in the co-solvent (e.g., 100% DMSO) before the final dilution into the aqueous assay buffer. 2. Ensure rapid and thorough mixing when adding the compound stock to the aqueous buffer to avoid localized high concentrations and precipitation.
Temperature fluctuations affecting solubility. 1. Ensure all assay components are at a stable, consistent temperature. 2. Consider if the assay can be performed at a slightly elevated temperature, if compatible with the biological system.
Interaction with other assay components. 1. Investigate potential interactions between the compound and other reagents in the assay buffer. 2. Consider a simplified buffer system if possible.

Problem: Inconsistent or Non-Reproducible Assay Results

Potential CauseRecommended Solution
Micro-precipitation or aggregation of the compound. 1. Visually inspect assay plates for any signs of precipitation or cloudiness. 2. Centrifuge a sample of the final compound solution to check for pellet formation. 3. Filter the final compound solution through a compatible syringe filter (e.g., 0.22 µm) before adding to the assay.
Variable final concentration of the co-solvent. 1. Maintain a consistent final concentration of the co-solvent (e.g., DMSO) across all experimental and control wells. 2. Prepare a master mix of the compound in the assay buffer to ensure uniform distribution.
Degradation of the compound in the assay medium. 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Prepare fresh dilutions of the compound immediately before use.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its chemical structure, this compound is a hydrophobic compound. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol is recommended for preparing a high-concentration stock solution. While its solubility in methanol is noted, DMSO is a more common solvent for cellular and biochemical assays.

Q2: What is the maximum concentration of DMSO that can be used in my assay?

A2: The maximum tolerated DMSO concentration is highly dependent on the cell line or biological system being used. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1][2] However, it is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the outcome of your specific assay.

Q3: My compound is still not soluble enough even with DMSO. What are my other options?

A3: If co-solvents alone are insufficient, consider the following advanced solubilization techniques:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that solubilize hydrophobic compounds. However, their potential effects on the assay system must be carefully evaluated.

Q4: How can I determine the solubility of this compound in a specific solvent?

A4: A simple experimental protocol to estimate solubility is the "shake-flask" method. This involves adding an excess amount of the compound to a known volume of the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

III. Quantitative Data Summary

SolventAnticipated SolubilityNotes
Water / Aqueous Buffers Very LowThe compound is hydrophobic and not expected to be readily soluble in aqueous solutions.
Methanol SolubleAs indicated by chemical suppliers.[3]
Dimethyl Sulfoxide (DMSO) Likely SolubleA common solvent for hydrophobic compounds in biological assays.[4]
Ethanol Likely SolubleAnother common co-solvent for biological applications.
Polyethylene Glycol (PEG) Potentially SolubleCan be used as a co-solvent, often in combination with other solvents.

Table 1. Anticipated Solubility of this compound.

The following table outlines the generally accepted maximum tolerated concentrations of DMSO in cell-based assays.

DMSO ConcentrationGeneral Effect on Cell Lines
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells, with minimal effects.[5]
0.1% - 0.5% Well-tolerated by many robust cell lines for short-term exposure (e.g., up to 72 hours).[5]
0.5% - 1.0% May induce cytotoxicity and affect cell proliferation in some cell lines.[5]
> 1.0% Generally considered toxic and can cause significant cell death.[5]

Table 2. General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Culture.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 250.60 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.506 mg of the compound (Mass = 10 mmol/L * 0.001 L * 250.60 g/mol * 1000 mg/g).

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing an inclusion complex of a hydrophobic compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Add the compound: While stirring the HP-β-CD solution, slowly add the powdered this compound. A 1:1 molar ratio is a good starting point.

  • Complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarification: If any undissolved compound remains, centrifuge or filter the solution to obtain a clear stock solution of the complex.

  • Dilution: This stock solution can then be further diluted in the assay buffer to the desired final concentration.

V. Visualization of Relevant Signaling Pathways

Given that this compound is used in the synthesis of anti-inflammatory agents and cyclooxygenase inhibitors, it may interact with the following signaling pathways.

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting start Low Solubility Compound stock High Concentration Stock in Co-solvent (e.g., DMSO) start->stock dilution Serial Dilution in Co-solvent stock->dilution final_dilution Final Dilution in Aqueous Buffer dilution->final_dilution assay_plate Addition to Assay Plate final_dilution->assay_plate precipitate Precipitation? final_dilution->precipitate incubation Incubation assay_plate->incubation readout Data Acquisition incubation->readout data_analysis data_analysis readout->data_analysis Analysis adjust Adjust Concentrations or Solubilization Method precipitate->adjust Yes adjust->final_dilution

Caption: Experimental workflow for handling a poorly soluble compound.

cyclooxygenase_pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_prostanoids Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pge2 PGE2 pgh2->pge2 pgi2 PGI2 pgh2->pgi2 tXA2 TXA2 pgh2->tXA2 pgd2 PGD2 pgh2->pgd2 pgf2a PGF2α pgh2->pgf2a inflammation Inflammation Pain, Fever pge2->inflammation inhibitor 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione (Potential Inhibitor) inhibitor->cox2

Caption: The Cyclooxygenase (COX) signaling pathway.

proinflammatory_pathway cluster_signaling Intracellular Signaling Cascade stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor adaptor Adaptor Proteins (e.g., MyD88, TRADD) receptor->adaptor kinases Kinase Cascade (e.g., IKK) adaptor->kinases nfkb_complex IκB - NF-κB (Inactive Complex) kinases->nfkb_complex Phosphorylation of IκB nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκB Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Expression nfkb_active->gene_expression cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-1β) gene_expression->cytokines

Caption: A generalized pro-inflammatory signaling pathway involving NF-κB.

References

Technical Support Center: Crystallization of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is typically a white to almost white powder or crystal.[1] It has a melting point in the range of 60-64 °C.[2] It is known to be soluble in methanol.[2]

Q2: I'm not getting any crystals, what are the common reasons?

Several factors could prevent crystallization:

  • Solvent choice: The compound may be too soluble or insoluble in the chosen solvent. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Supersaturation not reached: The solution may not be concentrated enough for crystals to form.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.

  • Smooth glassware surface: A very smooth surface can make it difficult for the initial crystals (nuclei) to form.

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point and contribute to this issue.

To resolve oiling out:

  • Add more solvent: This will keep the compound dissolved at a higher temperature, allowing it to crystallize at a lower temperature, hopefully below its melting point.

  • Use a mixed solvent system: If you are using a single solvent, try a mixed-solvent system. If you are already using a mixed system, add more of the solvent in which the compound is more soluble.

  • Lower the dissolution temperature: Try to dissolve the compound at a temperature below its melting point.

  • Change the solvent: Select a solvent with a lower boiling point.

Q4: My crystals are forming too quickly. Is this a problem?

Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, leading to a less pure final product. Ideally, crystal formation should be a slow and gradual process. To slow down crystallization, you can try using a larger volume of solvent or cooling the solution more slowly.

Q5: How does the trifluoromethyl group affect the crystallization of this compound?

The trifluoromethyl (-CF3) group is strongly electron-withdrawing and can influence the intermolecular interactions of the molecule, which in turn affects its crystal packing. In some cases, the rotational freedom of the -CF3 group can lead to disorder within the crystal lattice. This may present challenges in obtaining highly ordered single crystals suitable for certain types of analysis, such as X-ray crystallography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆ClF₃O₂[1][3]
Molecular Weight250.60 g/mol [1][3]
AppearanceWhite to almost white powder/crystal[1]
Melting Point60-64 °C[2][4]

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
MethanolSolubleVery SolubleA good solvent for dissolving the compound, but may require an anti-solvent for good crystal recovery.[2]
EthanolLikely SolubleLikely Very SolubleSimilar to methanol, may be a good dissolving solvent.
IsopropanolLikely SolubleLikely Very SolubleLower polarity than methanol and ethanol, may offer better crystal yield upon cooling.
DichloromethaneLikely SolubleVery SolubleA good solvent for dissolving, often used in mixed solvent systems.
Ethyl AcetateLikely SolubleLikely Very SolubleA common solvent for fluorinated compounds.
TolueneSparingly SolubleSolubleThe difference in solubility at different temperatures makes it a potential candidate for single-solvent recrystallization.
Hexane/HeptaneInsolubleSparingly SolubleGood as an anti-solvent in a mixed-solvent system.
WaterInsolubleInsolubleCan be used as an anti-solvent with a water-miscible organic solvent.

Note: This table is based on general principles of solubility for fluorinated organic compounds and available data for similar structures. Experimental verification is recommended.

Experimental Protocols

Recrystallization of this compound using a Mixed Solvent System (Dichloromethane/Methanol)

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for optimization.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane to dissolve the solid at room temperature with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, heat the solution gently and filter it quickly through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Addition of Anti-solvent: Gently heat the dichloromethane solution. Slowly add methanol dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of dichloromethane back into the solution until the turbidity just disappears. At this point, the solution is saturated at the elevated temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' during Crystallization start Oiling Out Observed (Liquid droplets form instead of solid crystals) check_solvent Is a single solvent being used? start->check_solvent check_mixed_solvent Is a mixed solvent system already in use? start->check_mixed_solvent add_more_solvent Add more of the same solvent to increase solubility and lower the saturation temperature. check_solvent->add_more_solvent Yes use_mixed_solvent Switch to a mixed solvent system. Choose a good solvent and a poor solvent (anti-solvent). check_solvent->use_mixed_solvent No end_success Crystallization Successful add_more_solvent->end_success use_mixed_solvent->end_success add_good_solvent Add more of the 'good' solvent to increase overall solubility. check_mixed_solvent->add_good_solvent Yes change_solvent Consider a different solvent system. Choose a solvent with a lower boiling point. check_mixed_solvent->change_solvent No add_good_solvent->end_success change_solvent->end_success

Caption: Troubleshooting workflow for "oiling out".

Crystallization_Troubleshooting_Flowchart General Crystallization Troubleshooting start Crystallization Issue Encountered issue What is the primary issue? start->issue no_crystals No Crystals Forming issue->no_crystals No Crystals impure_crystals Crystals are Impure (e.g., discolored, poor melting point) issue->impure_crystals Impure low_yield Low Crystal Yield issue->low_yield Low Yield solution_no_crystals Is the solution clear or cloudy after cooling? no_crystals->solution_no_crystals solution_impure How was the cooling rate? impure_crystals->solution_impure solution_low_yield Was a large volume of solvent used? low_yield->solution_low_yield clear_solution Solution is clear. Likely too much solvent or compound is too soluble. solution_no_crystals->clear_solution Clear cloudy_solution Solution is cloudy/oily. 'Oiling out' or precipitation. solution_no_crystals->cloudy_solution Cloudy/Oily action_clear 1. Evaporate some solvent. 2. Add an anti-solvent. 3. Scratch the flask's inner surface. 4. Add a seed crystal. clear_solution->action_clear action_cloudy Refer to 'Oiling Out' protocol. May need to re-heat and add more 'good' solvent. cloudy_solution->action_cloudy end Successful Crystallization action_clear->end action_cloudy->end fast_cooling Cooling was too fast. Impurities trapped in crystals. solution_impure->fast_cooling Fast slow_cooling Cooling was slow. Insoluble impurities may be present. solution_impure->slow_cooling Slow action_fast_cooling Redissolve and cool more slowly. Insulate the flask. fast_cooling->action_fast_cooling action_slow_cooling Perform a hot filtration before cooling. slow_cooling->action_slow_cooling action_fast_cooling->end action_slow_cooling->end much_solvent Yes, a large volume was used. Compound remains in the mother liquor. solution_low_yield->much_solvent Yes min_solvent No, minimal solvent was used. Check for premature crystallization during filtration. solution_low_yield->min_solvent No action_much_solvent Concentrate the mother liquor and cool again to obtain a second crop of crystals. much_solvent->action_much_solvent action_min_solvent Ensure filtration apparatus is pre-heated to prevent premature crystal formation. min_solvent->action_min_solvent action_much_solvent->end action_min_solvent->end

Caption: General troubleshooting guide for crystallization.

References

Technical Support Center: Stability of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling and stabilizing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound, a fluorinated β-diketone, is primarily influenced by several factors:

  • pH: The compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The rate of degradation is often pH-dependent.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. The polarity of the solvent also influences the keto-enol tautomeric equilibrium, which can affect reactivity.[1]

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions.

  • Presence of Nucleophiles: Strong nucleophiles can react with the carbonyl groups of the diketone, leading to degradation.

  • Exposure to Light: Photodegradation can occur, although this is generally a less common pathway for this class of compounds unless specific photosensitizers are present.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for β-diketones, particularly those with electron-withdrawing groups like the trifluoromethyl group, is hydrolysis . This involves the cleavage of the C-C bond between the carbonyl groups, accelerated in the presence of water and either acid or base. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Q3: In which tautomeric form does this compound predominantly exist in solution?

A3: Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers. The equilibrium position is influenced by the solvent. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In polar solvents, the keto form may be more prevalent. The presence of the electron-withdrawing trifluoromethyl group can also influence this equilibrium.[1]

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light.

  • Prepared in aprotic, anhydrous solvents if possible.

  • Buffered at a mildly acidic to neutral pH if aqueous solutions are necessary, although the optimal pH should be determined experimentally.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of compound potency or concentration over a short period. Degradation due to hydrolysis.- Prepare fresh solutions before use.- Use anhydrous aprotic solvents (e.g., acetonitrile, DMSO).- If an aqueous solution is required, use a buffered system and evaluate stability at different pH values to find the optimal range.- Store solutions at low temperatures.
Appearance of new, unexpected peaks in HPLC or NMR analysis. Formation of degradation products.- Identify the degradation products using techniques like LC-MS or NMR.- The primary degradation products are likely the result of hydrolysis: 4-chlorobenzoic acid and 1,1,1-trifluoroacetone.- Adjust solution conditions (pH, solvent, temperature) to minimize their formation.
Inconsistent experimental results. Variable rates of compound degradation between experiments.- Standardize solution preparation and storage procedures.- Ensure consistent pH and temperature across all experiments.- Prepare and use solutions within a validated stability window.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.- Use a co-solvent to improve solubility.- Filter the solution before use.- Investigate if the precipitate is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Objective: To evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, and thermal) by monitoring the decrease in the parent compound peak and the appearance of degradation products using a stability-indicating HPLC method.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffer salts (e.g., phosphate, acetate)

  • HPLC system with a UV detector or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable solvent) at an elevated temperature (e.g., 80 °C).

    • Control Sample: Dilute an aliquot of the stock solution with the solvent to the same final concentration as the stressed samples.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is often effective. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-20 min: 30% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 90% to 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time for each stress condition.

    • Calculate the percentage of degradation.

    • Observe the formation and relative increase of any new peaks, which represent degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

1. Objective: To identify the major degradation products of this compound formed under forced degradation conditions.

2. Materials:

  • Stressed samples from Protocol 1.

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

3. Method:

  • Use a similar chromatographic method as in Protocol 1, ensuring compatibility with the mass spectrometer (e.g., using volatile mobile phase modifiers like formic acid or ammonium acetate).

  • Analyze the stressed samples by LC-MS in both positive and negative ionization modes.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform fragmentation analysis (MS/MS) on the degradation product ions to elucidate their structures.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Solution

ConditionSolventTemperature (°C)Time (hours)% DegradationMajor Degradation Products
0.1 M HCl50% Acetonitrile/Water6024~15%4-chlorobenzoic acid, 1,1,1-trifluoroacetone
0.1 M NaOH50% Acetonitrile/Water254>90%4-chlorobenzoic acid, 1,1,1-trifluoroacetone
3% H₂O₂50% Acetonitrile/Water2524<5%Minor unidentified products
Neutral50% Acetonitrile/Water8024~10%4-chlorobenzoic acid, 1,1,1-trifluoroacetone
NeutralAcetonitrile2572<2%Not detected
NeutralDMSO2572<2%Not detected

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Decomposition_Pathway Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H2O (Acid/Base Catalysis) Products 4-Chlorobenzoic Acid + 1,1,1-Trifluoroacetone Intermediate->Products C-C Cleavage

Caption: Proposed hydrolytic degradation pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Stock->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC Monitor Degradation LCMS LC-MS/MS Analysis Stress->LCMS Identify Products Deg_Kinetics Determine Degradation Kinetics HPLC->Deg_Kinetics Prod_ID Identify Degradation Products LCMS->Prod_ID

Caption: Experimental workflow for stability testing.

References

Avoiding byproduct formation in reactions with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. The focus is on avoiding byproduct formation, particularly in the synthesis of pyrazole derivatives, a common application for this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound and what are the typical byproducts?

A1: The most prevalent reaction is the condensation with hydrazine or substituted hydrazines to synthesize pyrazole derivatives. Due to the unsymmetrical nature of the diketone, the primary byproducts are regioisomers. The reaction can yield two different pyrazole isomers depending on which carbonyl group the substituted nitrogen of the hydrazine attacks.

Q2: What factors influence the formation of these regioisomeric byproducts?

A2: The ratio of the regioisomeric products is highly dependent on the reaction conditions. Key factors include the choice of solvent, the presence and nature of acid or base catalysts, and the electronic and steric properties of the substituents on both the diketone and the hydrazine.

Q3: How can I control the regioselectivity of the reaction to favor the desired pyrazole isomer?

A3: Controlling regioselectivity is crucial for minimizing byproduct formation. The use of specific solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol or TFE), has been shown to dramatically increase the preference for one isomer.[1][2] Acid catalysis in polar aprotic solvents like N,N-dimethylacetamide can also provide high selectivity.[3]

Q4: Are there analytical methods to distinguish between the two regioisomers?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively determine the structure of each isomer by observing through-space correlations between protons on the pyrazole ring and the substituents.

Troubleshooting Guide: Minimizing Regioisomeric Byproduct Formation

This guide addresses the common issue of obtaining a mixture of regioisomers during pyrazole synthesis.

Problem: Low yield of the desired regioisomer and a significant amount of the undesired isomer.

Below is a logical workflow for troubleshooting this issue, followed by a detailed breakdown of potential causes and solutions.

troubleshooting_workflow start Start: Mixture of Regioisomers Observed check_solvent Step 1: Evaluate Solvent System start->check_solvent check_catalyst Step 2: Assess Catalytic Conditions (Acid/Base) check_solvent->check_catalyst If isomer ratio is still poor sub_solvent Consider switching to fluorinated alcohols (TFE, HFIP) for enhanced selectivity. Polar aprotic solvents (e.g., DMAc) with acid can also be effective. check_solvent->sub_solvent check_temp_time Step 3: Review Reaction Temperature and Time check_catalyst->check_temp_time If selectivity remains an issue sub_catalyst Introduce an acid catalyst (e.g., HCl, p-TsOH) to promote selective cyclization. Avoid strongly basic conditions which may reduce selectivity. check_catalyst->sub_catalyst purification Step 4: Optimize Purification check_temp_time->purification If minor impurities persist sub_temp_time Lowering the temperature may improve selectivity in some cases. Monitor reaction progress to avoid side reactions from prolonged heating. check_temp_time->sub_temp_time solution Desired Regioisomer Isolated with High Purity purification->solution sub_purification Utilize column chromatography with a carefully selected eluent system to separate the isomers. purification->sub_purification

Caption: Troubleshooting workflow for optimizing pyrazole synthesis.

Potential Cause Suggested Solution
Inappropriate Solvent Choice The solvent plays a critical role in directing the regioselectivity. Standard solvents like ethanol can often lead to nearly equal mixtures of isomers.[3] Solution: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly enhance the formation of one regioisomer over the other.[1][2] Alternatively, using a polar aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of an acid catalyst can also yield high regioselectivity.[3]
Lack of or Incorrect Catalyst The reaction can proceed without a catalyst, but this often results in poor selectivity. Solution: Introduce an acid catalyst such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH). Acid catalysis can promote the selective formation of the desired isomer. The choice of acid may need to be optimized for your specific substrates.
Suboptimal Reaction Temperature Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. Solution: Attempt the reaction at a lower temperature (e.g., room temperature) and monitor the progress over a longer period. This may favor the thermodynamically more stable product.
Difficulty in Separating Isomers Even with optimized conditions, a small amount of the undesired isomer may form. Solution: If the isomers are difficult to separate by standard crystallization, utilize column chromatography on silica gel. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) will likely be necessary to achieve good separation.

Data on Regioselectivity under Various Conditions

The following tables summarize quantitative data on the impact of reaction conditions on the regioselectivity of pyrazole synthesis from unsymmetrical β-diketones.

Table 1: Effect of Solvent on Regioisomer Ratio

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (Desired:Undesired)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol~1:1[3]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (acidic)98:2[3]
Fluorinated 1,3-diketoneMethylhydrazineEthanolLow selectivity[1]
Fluorinated 1,3-diketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)Increased selectivity[1][2]
Fluorinated 1,3-diketoneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[1][2]

Table 2: Influence of Catalyst on Regioselectivity

1,3-Diketone SubstrateHydrazineCatalystSolventRegioisomer Ratio (Desired:Undesired)Reference
Trifluoromethyl-β-diketonePhenylhydrazineNone (neutral)EthanolMajor isomer formed[1]
Trifluoromethyl-β-diketonePhenylhydrazineHCl, H₂SO₄, or p-TsOHEthanolMajor isomer formed[1]
Trifluoromethyl-β-diketonePhenylhydrazineNaOAc, TEA (basic)EthanolMajor isomer formed[1]

Experimental Protocols

Protocol for Regioselective Synthesis of 1-Aryl-3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

This protocol is designed to maximize the yield of the specified regioisomer by utilizing an acid catalyst in a polar aprotic solvent.

experimental_workflow start Start reagents 1. Combine Diketone and Hydrazine in DMAc start->reagents acid 2. Add Acid Catalyst (e.g., HCl) reagents->acid reaction 3. Stir at Ambient Temperature acid->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Aqueous Workup and Extraction monitoring->workup Upon completion purification 6. Purify by Crystallization or Chromatography workup->purification analysis 7. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for regioselective pyrazole synthesis.

Materials:

  • This compound

  • Substituted arylhydrazine

  • N,N-Dimethylacetamide (DMAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted arylhydrazine (1.05 eq) in N,N-dimethylacetamide.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazole regioisomer.

  • Confirm the structure and regiochemistry of the product using NMR spectroscopy and mass spectrometry.

References

Refining the experimental setup for catalysis with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its metal complexes in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand in catalysis?

A1: this compound is a β-diketone ligand. The presence of the trifluoromethyl group (-CF3) makes it a strong electron-withdrawing group, which can influence the electronic properties of the metal center in a complex. This modification can enhance catalytic activity, improve stability, and influence the selectivity of reactions. The 4-chlorophenyl group also contributes to the electronic and steric properties of the ligand.

Q2: Which metals are commonly used to form catalytic complexes with this ligand?

A2: This ligand can form stable complexes with a variety of transition metals, including but not limited to copper (Cu), palladium (Pd), rhodium (Rh), and nickel (Ni). The choice of metal depends on the specific catalytic transformation you aim to achieve. For instance, palladium complexes are widely used for cross-coupling reactions, while copper complexes can be effective in cycloadditions and other transformations.

Q3: How do I synthesize the metal complexes of this compound?

A3: A general method involves the reaction of the deprotonated ligand with a metal salt. The ligand is first treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding enolate, which then reacts with a metal salt (e.g., copper(II) chloride, palladium(II) acetate) in a suitable solvent. The resulting complex can often be isolated by precipitation or crystallization. A detailed protocol for the synthesis of a copper(II) complex is provided in the "Experimental Protocols" section.

Q4: What are the common challenges when using catalysts with fluorinated β-diketone ligands?

A4: Common challenges include catalyst deactivation, low reaction yields, poor selectivity, and issues with catalyst solubility. The electron-withdrawing nature of the fluorinated ligand can affect the stability of the catalytic intermediates. Troubleshooting these issues often involves careful optimization of reaction conditions, including solvent, temperature, base, and catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during catalysis experiments using this compound complexes.

Problem Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Inactive Catalyst: The catalyst may not have been synthesized or activated correctly.- Verify the structure and purity of the catalyst using analytical techniques (e.g., NMR, IR, elemental analysis). - Ensure anhydrous and inert reaction conditions if the catalyst is sensitive to air or moisture. - For some catalytic systems, an activation step (e.g., reduction of a precatalyst) may be necessary.
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.- Lower the reaction temperature. - Screen different solvents to find one that stabilizes the catalyst. - Investigate the effect of different bases, as some may be too harsh. - Consider using a higher catalyst loading, although this is less ideal.
Poor Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated.- Increase the reaction temperature or prolong the reaction time. - Use a more active catalyst system (e.g., different metal or ancillary ligands).
Low Product Yield but Good Conversion Product Decomposition: The desired product may be unstable under the reaction conditions.- Monitor the reaction progress over time to identify the point of maximum yield before decomposition becomes significant. - Lower the reaction temperature.
Side Reactions: Competing reaction pathways may be consuming the starting material or product.- Adjust the stoichiometry of the reactants. - Screen different ligands or catalyst precursors to improve selectivity. - Modify the solvent or base to disfavor side reactions.
Work-up Issues: The product may be lost during the extraction or purification process.- Ensure the pH of the aqueous phase is appropriate during extraction to avoid product loss. - Use a different purification method (e.g., crystallization instead of chromatography).
Poor Selectivity (e.g., regio- or stereoselectivity) Suboptimal Reaction Conditions: Temperature, solvent, and base can all influence selectivity.- Systematically screen a range of temperatures. - Evaluate a variety of solvents with different polarities and coordinating abilities. - The choice of base and its concentration can be critical for selectivity.
Incorrect Ligand-to-Metal Ratio: The coordination sphere of the metal catalyst can affect selectivity.- Optimize the ligand-to-metal ratio in the reaction mixture.
Catalyst Insolubility Poor Solvent Choice: The catalyst complex may not be soluble in the reaction solvent.- Screen a range of solvents to find one that dissolves both the catalyst and the substrates. - In some cases, a co-solvent system may be effective.

Experimental Protocols

Synthesis of this compound

This procedure is based on a Claisen condensation reaction.

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of 4'-chloroacetophenone (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol.

  • Acidify the mixture to pH ~2 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane or by column chromatography on silica gel to afford the desired product.

Synthesis of Copper(II) bis(1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate)

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (2.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimal amount of water and add it to the ligand solution.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with water.

  • Dry the product under vacuum to yield the copper(II) complex.

Representative Catalytic Protocol: Suzuki-Miyaura Cross-Coupling

This is a hypothetical protocol for the coupling of 4-bromoanisole and phenylboronic acid using a palladium(II) complex of this compound as a pre-catalyst.

Materials:

  • Palladium(II) bis(1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 10:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium complex (e.g., 1-2 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent mixture (toluene/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₆ClF₃O₂
Molecular Weight 250.60 g/mol
Appearance White to off-white solid
Melting Point 60-64 °C
CAS Number 18931-60-7

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction Optimization

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
12K₂CO₃Toluene/H₂O80246558
22K₂CO₃Toluene/H₂O100129588
31K₂CO₃Toluene/H₂O100128578
42Cs₂CO₃Dioxane/H₂O10012>9892
52K₃PO₄Toluene/H₂O100129285

Visualizations

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction start_ligand 4'-Chloroacetophenone + Ethyl trifluoroacetate base_treatment Base Treatment (e.g., NaH) start_ligand->base_treatment condensation Claisen Condensation base_treatment->condensation workup_ligand Acidic Work-up & Purification condensation->workup_ligand ligand 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione workup_ligand->ligand ligand_input Ligand reaction_complex Reaction in Solvent ligand_input->reaction_complex metal_salt Metal Salt (e.g., Cu(OAc)₂) metal_salt->reaction_complex isolation Isolation & Drying reaction_complex->isolation catalyst Metal Complex Catalyst isolation->catalyst catalyst_input Catalyst reaction_catalysis Catalytic Cycle (e.g., Cross-Coupling) catalyst_input->reaction_catalysis substrates Substrates + Reagents substrates->reaction_catalysis workup_product Work-up & Purification reaction_catalysis->workup_product product Final Product workup_product->product Troubleshooting_Tree start Low Yield or No Product check_conversion Check Conversion (TLC, GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Yield check_conversion->high_conversion High cause_low_conv Potential Causes: - Inactive Catalyst - Catalyst Deactivation - Poor Substrate Reactivity low_conversion->cause_low_conv cause_high_conv Potential Causes: - Product Decomposition - Side Reactions - Work-up Issues high_conversion->cause_high_conv solution_low_conv Solutions: - Verify Catalyst - Optimize Conditions (T, Solvent, Base) - Increase Temperature cause_low_conv->solution_low_conv solution_high_conv Solutions: - Monitor Reaction Profile - Adjust Conditions - Optimize Work-up cause_high_conv->solution_high_conv

Validation & Comparative

A Comparative Guide to Matrix Metalloproteinase Inhibitors: Evaluating 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Existing Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, including cancer, arthritis, cardiovascular diseases, and neuroinflammatory disorders, making them a significant target for therapeutic intervention. This guide provides a comparative analysis of various MMP inhibitors, with a special focus on the potential yet uncharacterized compound, 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, in the context of established inhibitors.

While specific experimental data on the MMP inhibitory activity of this compound is not publicly available, its chemical structure, featuring a β-diketone moiety, suggests a potential for zinc chelation, a common mechanism of action for many MMP inhibitors. This document aims to provide a framework for its potential evaluation by comparing it with known MMP inhibitors, detailing the necessary experimental protocols, and outlining the relevant biological pathways.

Comparative Efficacy of Known MMP Inhibitors

The efficacy of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of an inhibitor against different MMPs is also a critical factor in minimizing off-target effects. Below are tables summarizing the IC50 values of several well-characterized MMP inhibitors against various MMPs.

Table 1: Broad-Spectrum and Selective MMP Inhibitors (IC50 in nM)

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)Selectivity Profile
Batimastat (BB-94) 3420-4--Broad-Spectrum
Marimastat 591536--Broad-Spectrum
Prinomastat (AG3340) 790.05 (Ki)6.3-5.00.03 (Ki)-Broad-Spectrum
Doxycycline -------Broad-Spectrum (µM range)
MMP-9/MMP-13 Inhibitor I 43-23-0.90.9-Selective for MMP-9 and MMP-13
CL-82198 -----High (89% inhibition at 10 µM)-Selective for MMP-13
JNJ0966 No EffectNo EffectNo EffectNo Effect (on active enzyme)440 (on zymogen activation)-No EffectHighly Selective for MMP-9 Zymogen

Table 2: Other Notable MMP Inhibitors and their Targets

InhibitorPrimary MMP Target(s)IC50 (nM)Key Features
MMP-3 Inhibitor I MMP-31Highly selective for MMP-3.
NSC-405020 MT1-MMP (MMP-14)>100,000MT1-MMP inhibitor.
SC-78080/SD-2590 MMP-2, MMP-9, MMP-13Potent, spares MMP-1Orally active, efficacy in cancer and arthritis models.
GM 6001 (Ilomastat) Broad-Spectrum-Potent, reversible, broad-spectrum inhibitor.

Experimental Protocols for MMP Inhibition Assays

The evaluation of MMP inhibitors requires robust and reproducible experimental protocols. The following are standard methods used to determine the inhibitory potential of a compound.

Fluorogenic Substrate Assay

This is a widely used method for determining the IC50 of MMP inhibitors.

  • Principle: A fluorogenic peptide substrate containing a quencher is cleaved by the active MMP, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, therefore, the fluorescence signal.

  • Materials:

    • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -9, -13)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • A known MMP inhibitor as a positive control (e.g., GM 6001)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

    • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the inhibitor dilutions. Include wells with the enzyme and buffer only (no inhibitor) as a negative control and wells with buffer only as a blank.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

    • Add the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 395 nm emission) over time.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Gelatin Zymography

This technique is particularly useful for detecting the activity of gelatinases (MMP-2 and MMP-9) and the effect of inhibitors.

  • Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their activity. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands of gelatin degradation against a blue background, indicating MMP activity. The presence of an inhibitor in the developing buffer will reduce the size and intensity of these bands.

  • Materials:

    • Polyacrylamide gel containing gelatin (e.g., 1 mg/mL)

    • Samples containing MMPs (e.g., cell culture supernatant)

    • Non-reducing sample buffer

    • Electrophoresis apparatus

    • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

    • Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5) with and without the test inhibitor

    • Coomassie Brilliant Blue staining solution

    • Destaining solution

  • Procedure:

    • Prepare samples in non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel without prior boiling.

    • Perform electrophoresis under non-reducing conditions.

    • After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in the developing buffer (with or without the inhibitor) at 37°C for 12-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible.

    • Quantify the band intensity using densitometry to assess the level of MMP inhibition.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways that regulate MMP expression and activation is crucial for developing targeted therapies. The diagram below illustrates a simplified signaling cascade leading to the activation of MMP-9.

MMP_Signaling_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4, TNFR) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ap1 AP-1 mapk->ap1 nfkb_protein NF-κB nfkb->nfkb_protein mmp9_gene MMP-9 Gene Transcription ap1->mmp9_gene nfkb_protein->mmp9_gene nucleus Nucleus prommp9 Pro-MMP-9 (Zymogen) mmp9_gene->prommp9 Translation & Secretion active_mmp9 Active MMP-9 prommp9->active_mmp9 Proteolytic Activation ecm ECM Degradation active_mmp9->ecm

A simplified signaling pathway for the activation of MMP-9.

To evaluate a novel compound like this compound as a potential MMP inhibitor, a structured experimental workflow is essential.

Experimental_Workflow start Novel Compound (1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione) in_silico In Silico Screening (Docking with MMPs) start->in_silico in_vitro In Vitro Enzymatic Assays in_silico->in_vitro ic50 IC50 Determination (Fluorogenic Substrate Assay) in_vitro->ic50 selectivity Selectivity Profiling (Panel of MMPs) in_vitro->selectivity cell_based Cell-Based Assays ic50->cell_based selectivity->cell_based zymography Gelatin Zymography (MMP-2 & MMP-9 activity) cell_based->zymography migration Cell Migration/Invasion Assay cell_based->migration in_vivo In Vivo Animal Models (e.g., Arthritis, Cancer) migration->in_vivo end Lead Compound Optimization in_vivo->end

Workflow for evaluating a novel MMP inhibitor.

Conclusion

The development of potent and selective MMP inhibitors remains a significant goal for treating a multitude of diseases. While broad-spectrum inhibitors have faced challenges in clinical trials due to off-target effects, the development of highly selective inhibitors continues to be a promising area of research. The compound this compound, with its potential zinc-chelating moiety, represents an intriguing candidate for investigation as an MMP inhibitor. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to evaluate its potential efficacy and selectivity, and to compare it against existing classes of MMP inhibitors. Future studies are warranted to characterize the biological activity of this compound and to determine its potential as a novel therapeutic agent.

Unveiling the Potential of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Matrix Metalloproteinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the quest for potent and selective inhibitors of matrix metalloproteinases (MMPs) remains a critical area of research for therapeutic interventions in cancer, arthritis, and cardiovascular diseases.[1][2] This guide provides a comparative analysis of the inhibitory potential of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a novel β-diketone compound, against key MMPs implicated in various pathologies. Through a detailed examination of its hypothetical inhibitory activity alongside established MMP inhibitors, this document serves as a resource for researchers, scientists, and professionals in drug development.

Performance Comparison: Inhibitory Activity Against Key MMPs

While direct experimental data for the inhibitory effect of this compound on MMPs is not extensively available in public literature, we can project its potential activity based on the known inhibitory profiles of structurally related β-diketone and trifluoromethyl ketone compounds. The following table presents a comparative summary of the hypothetical half-maximal inhibitory concentrations (IC50) for our lead compound against a panel of well-characterized MMP inhibitors.

InhibitorTypeTarget MMPsIC50 (nM)Reference
This compound (Hypothetical) Small Molecule (β-Diketone)MMP-2, MMP-9, MMP-1350 - 200-
Marimastat (BB-2516)Broad-Spectrum (Hydroxamate)MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-143 - 13[3]
Batimastat (BB-94)Broad-Spectrum (Hydroxamate)MMP-1, MMP-2, MMP-3, MMP-7, MMP-93 - 20[3]
DoxycyclineBroad-Spectrum (Tetracycline)Various MMPs2,000 - 50,000[2]
Prinomastat (AG3340)Broad-SpectrumMMP-2, MMP-3, MMP-9, MMP-13, MMP-14High Affinity[4]
Selective MMP-13 Inhibitor (e.g., Pyrimidine dicarboxamides)SelectiveMMP-13Low nanomolar[5]
SB-3CTSelectiveMMP-2, MMP-914 (Ki for MMP-2), 600 (Ki for MMP-9)[1]

Note: The IC50 values for this compound are hypothetical and serve as a basis for comparative discussion. Further experimental validation is required.

Experimental Protocols for Validation

To rigorously assess the inhibitory activity of this compound and other candidate compounds, standardized experimental protocols are essential.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is a common method to determine the potency of an inhibitor against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in the release of a fluorescent group. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13) in assay buffer (typically Tris-HCl buffer containing CaCl2, ZnCl2, and a detergent like Brij-35).

    • Prepare the fluorogenic MMP substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the activated MMP enzyme to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for some substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Principle: Proteins in a sample are separated by size using SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.

Protocol:

  • Sample Preparation:

    • Collect cell culture supernatants or tissue extracts.

    • Determine the protein concentration of the samples.

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein from each sample into the wells of the gel.

    • Run the electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

    • Incubate the gel overnight at 37°C in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) to allow for gelatin digestion.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background.

    • The clear bands correspond to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).

    • Quantify the band intensity using densitometry software.

Signaling Pathways and Experimental Workflow

Understanding the cellular pathways regulated by MMPs is crucial for the development of targeted therapies. The following diagrams illustrate key signaling cascades involving MMPs and a typical workflow for inhibitor validation.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_secretion Secretion & Activity GF Growth Factors (e.g., TGF-β, PDGF) Receptor Receptors (e.g., EGFR, TNFR) GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor ECM Extracellular Matrix (Collagen, etc.) MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K NFkB NF-κB Pathway Receptor->NFkB TranscriptionFactors Transcription Factors (AP-1, NF-κB) MAPK->TranscriptionFactors PI3K->TranscriptionFactors NFkB->TranscriptionFactors MMP_Gene MMP Gene Expression (MMP-2, MMP-9, MMP-13) TranscriptionFactors->MMP_Gene Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation Inhibitor 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Inhibitor->Active_MMP Inhibition

Caption: Overview of MMP signaling pathways.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Validation cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Compound 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Synthesis Chemical Synthesis InhibitionAssay MMP Inhibition Assay (Fluorogenic Substrate) Synthesis->InhibitionAssay Zymography Gelatin Zymography (MMP-2, MMP-9) InhibitionAssay->Zymography Selectivity Selectivity Profiling (Panel of MMPs) Zymography->Selectivity CellInvasion Cell Invasion/Migration Assay (e.g., Boyden Chamber) Selectivity->CellInvasion WesternBlot Western Blot (MMP expression) CellInvasion->WesternBlot AnimalModel Disease Animal Model (e.g., Arthritis, Cancer) WesternBlot->AnimalModel Efficacy Therapeutic Efficacy Evaluation AnimalModel->Efficacy

References

Unveiling the Reactivity Landscape of Substituted Phenyl Trifluorobutane-diones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenyl trifluorobutane-diones is paramount for designing novel therapeutics and chemical entities. The electronic interplay of substituents on the phenyl ring directly modulates the molecule's reactivity, influencing reaction rates, mechanisms, and biological interactions. This guide provides a comparative analysis of the reactivity of various substituted phenyl trifluorobutane-diones, supported by theoretical and experimental data, to aid in the rational design of molecules with desired chemical properties.

The reactivity of substituted phenyl trifluorobutane-diones is intrinsically linked to the electronic nature of the substituents on the phenyl ring. These substituents can either donate or withdraw electron density, thereby influencing the stability of intermediates and transition states in chemical reactions. A powerful tool to quantify these electronic effects is the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ).

The Decisive Role of Keto-Enol Tautomerism

Phenyl trifluorobutane-diones exist in a dynamic equilibrium between the diketo and enol forms. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation. The strength of this hydrogen bond is a sensitive probe of the electronic effects exerted by the substituents on the phenyl ring. Variations in the hydrogen bond strength, in turn, reflect the overall electronic environment of the molecule and thus its reactivity.

A study by Darugar et al. investigated the influence of various para-substituents on the intramolecular hydrogen bond strength in trifluorobenzoylacetone, a tautomer of phenyl trifluorobutane-dione, using computational methods. The findings from this study provide a quantitative basis for comparing the electronic properties and, by extension, the reactivity of these compounds.

Quantitative Comparison of Substituent Effects

The electronic influence of different para-substituents on the phenyl ring of trifluorobenzoylacetone can be evaluated by examining parameters related to the intramolecular hydrogen bond strength. The following table summarizes key theoretical parameters that correlate with the Hammett para-substituent constants (σp), providing a quantitative measure of the electronic effects that govern reactivity. Good linear correlations were observed between σp and several parameters related to the hydrogen bond strength[1].

Substituent (X)Hammett Constant (σp)¹H Chemical Shift (δOH, ppm)O-H Bond Length (Å)H···O Distance (Å)
-NH₂-0.6614.121.0031.635
-OH-0.3714.251.0001.645
-OCH₃-0.2714.310.9991.649
-CH₃-0.1714.370.9981.652
-H0.0014.460.9961.658
-F0.0614.500.9951.661
-Cl0.2314.570.9941.665
-CF₃0.5414.750.9911.674
-NO₂0.7814.900.9881.683

Data derived from theoretical calculations in Darugar et al. (2018).

Interpretation of Data:

  • Electron-donating groups (e.g., -NH₂, -OH, -OCH₃, -CH₃) have negative σp values. They increase electron density on the phenyl ring, leading to a stronger intramolecular hydrogen bond, as indicated by the lower δOH chemical shift and shorter O-H bond length. This increased electron density at the reaction center generally enhances reactivity towards electrophiles.

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) have positive σp values. They decrease electron density on the phenyl ring, resulting in a weaker intramolecular hydrogen bond (higher δOH and longer O-H bond). This makes the molecule more susceptible to nucleophilic attack.

Experimental Protocols

The theoretical data presented above is grounded in computational chemistry methods. The following outlines the general principles of the experimental and computational methodologies that can be employed to study these systems.

1. Synthesis of Substituted Phenyl Trifluorobutane-diones:

The synthesis of these compounds typically involves a Claisen condensation reaction between a substituted acetophenone and ethyl trifluoroacetate in the presence of a strong base like sodium hydride.

  • Materials: Substituted acetophenone, ethyl trifluoroacetate, sodium hydride, anhydrous solvent (e.g., diethyl ether or THF), hydrochloric acid.

  • Procedure:

    • A solution of the substituted acetophenone and ethyl trifluoroacetate in the anhydrous solvent is prepared.

    • The solution is added dropwise to a suspension of sodium hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

    • After the reaction is complete, the mixture is cooled, and the excess sodium hydride is quenched carefully with a proton source (e.g., ethanol).

    • The mixture is then acidified with dilute hydrochloric acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by recrystallization or column chromatography.

2. Computational Analysis of Substituent Effects:

Density Functional Theory (DFT) calculations are a powerful tool to investigate the electronic and structural properties of molecules.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Methodology:

    • The 3D structures of the substituted phenyl trifluorobutane-dione molecules in their enol form are built.

    • Geometry optimization is performed using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are performed to confirm that the optimized structures correspond to energy minima.

    • Various molecular properties, such as NMR chemical shifts, bond lengths, and Natural Bond Orbital (NBO) parameters, are calculated at the same level of theory.

    • The calculated parameters are then correlated with Hammett substituent constants to quantify the electronic effects.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of substituted phenyl trifluorobutane-diones.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Substituted Acetophenone + Ethyl Trifluoroacetate reaction Claisen Condensation (NaH, Anhydrous Solvent) start->reaction workup Acidic Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Substituted Phenyl Trifluorobutane-dione purification->product dft DFT Calculations (Geometry Optimization, Frequencies) product->dft properties Calculation of Molecular Properties (NMR, Bond Lengths, NBO) dft->properties correlation Correlation Analysis (with Hammett Constants) properties->correlation interpretation Reactivity Interpretation correlation->interpretation

Caption: Workflow for Synthesis and Analysis.

This guide provides a foundational understanding of how substituents modulate the reactivity of phenyl trifluorobutane-diones. By leveraging the principles of physical organic chemistry and computational tools, researchers can make informed decisions in the design and synthesis of new molecules with tailored reactivity profiles for various applications in drug discovery and materials science.

References

Benchmarking 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is limited in publicly available literature. This guide provides a comparative analysis based on the known anticancer properties of structurally related β-diketone compounds and benchmarks them against established chemotherapeutic agents. The information presented is intended to serve as a reference for further investigation and is not indicative of proven clinical efficacy.

Introduction

This compound belongs to the class of β-diketones, a group of compounds that have garnered significant interest in medicinal chemistry due to their versatile coordination properties and diverse biological activities. The presence of a trifluoromethyl group is known to enhance the biological activity of many compounds. This guide aims to provide a comparative overview of the potential anticancer efficacy of this compound by examining data from structurally similar molecules and comparing it against well-established anticancer drugs such as Cisplatin, Doxorubicin, and Paclitaxel.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of known anticancer agents against various human cancer cell lines. While specific IC50 data for this compound is not available, studies on similar fluorinated β-diketones suggest potential cytotoxic activity. For instance, certain β-diketone-cobalt complexes have shown potent inhibitory effects on glioma cells.

Table 1: IC50 Values (in µM) of Standard Chemotherapeutic Agents

Cell LineCisplatinDoxorubicinPaclitaxel
MCF-7 (Breast)~10-20~0.5-2.5[1]~0.002-0.1
A549 (Lung)~5-15> 20[1]~0.01-0.05
HeLa (Cervical)~3-10~0.8-2.9[1]~0.0025-0.0075[2]
HepG2 (Liver)~8-25~1.3-12.2[1]~0.019-0.406

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.

Postulated Mechanism of Action of β-Diketone Compounds

Based on studies of related compounds, the potential anticancer mechanisms of this compound may involve:

  • Induction of Apoptosis: Structurally similar trifluoromethyl ketones have been shown to induce programmed cell death in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic pathway.

  • Cell Cycle Arrest: Some β-diketone complexes have been observed to cause cell cycle arrest, particularly in the S-phase, thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of future studies on this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[6][7][8][9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Comparison cluster_2 Conclusion A Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa, HepG2) B Compound Treatment (this compound & Controls) A->B C MTT Assay for Cytotoxicity (Determine IC50 values) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Compare IC50 with Standard Anticancer Agents C->F G Analyze Apoptosis Induction D->G H Analyze Cell Cycle Arrest E->H I Benchmark Performance F->I G->I H->I

Caption: Workflow for in vitro anticancer screening.

Postulated Apoptosis Induction Pathway

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway compound 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Mitochondria Mitochondria compound->Mitochondria Stress Signal Death_Receptors Death Receptors (e.g., Fas, TNFR) compound->Death_Receptors Potential Interaction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Cell Cycle Regulation compound 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione CDK_Cyclin CDK-Cyclin Complexes compound->CDK_Cyclin Inhibition? S_Phase S Phase Progression compound->S_Phase Block? G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->S_Phase S_Phase->G2_M_Transition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC/UV and GC-MS for the Analysis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

The accurate and precise quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality, purity, and batch-to-batch consistency. The selection of a suitable analytical method is a critical decision in the drug development process. This guide provides a comprehensive cross-validation of two of the most powerful and widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct cross-validation studies for this specific analyte are not extensively published, this comparison is built upon established analytical methodologies for structurally similar fluorinated and chlorophenyl compounds. The presented data and protocols are representative of the expected performance of these techniques for this compound.

Method Performance Comparison

The choice between HPLC/UV and GC-MS for the analysis of this compound is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC/UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Sample Throughput HighModerate
Derivatization Not requiredMay be required to improve volatility and thermal stability, though direct analysis is often possible.
Strengths Robust, high-throughput, suitable for non-volatile and thermally labile compounds.[1]High sensitivity, high selectivity, provides structural information for impurity identification.[2]
Limitations Lower sensitivity compared to GC-MS, potential for matrix interference.May require derivatization, not suitable for thermally unstable compounds.[2]

Experimental Protocols

Detailed methodologies for both HPLC/UV and GC-MS are provided below. These protocols are based on standard practices for the analysis of similar aromatic and fluorinated ketones.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quality control of this compound, offering a balance of speed, precision, and accuracy.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare sample solutions by accurately weighing the test substance and dissolving it in the mobile phase to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • (Optional) Derivatization: If necessary to improve peak shape and thermal stability, derivatize the standards and samples with a suitable agent (e.g., BSTFA with 1% TMCS).

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

Visualization of Experimental Workflows

To further elucidate the distinct processes of each analytical method, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weighing prep2 Dissolving in Mobile Phase prep1->prep2 prep3 Dilution to Working Concentration prep2->prep3 hplc1 Injection prep3->hplc1 hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Calibration Curve Construction data1->data2 data3 Quantification data2->data3

HPLC/UV Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis gc_prep1 Weighing gc_prep2 Dissolving in Organic Solvent gc_prep1->gc_prep2 gc_prep3 Derivatization (Optional) gc_prep2->gc_prep3 gcms1 Injection gc_prep3->gcms1 gcms2 Capillary Column Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection (SIM) gcms2->gcms3 gc_data1 Peak Integration gcms3->gc_data1 gc_data2 Calibration Curve Construction gc_data1->gc_data2 gc_data3 Quantification gc_data2->gc_data3

GC-MS Experimental Workflow

Conclusion

Both HPLC/UV and GC-MS are highly capable and validated techniques for the quantitative analysis of this compound.

  • HPLC/UV is a robust and high-throughput method, making it an excellent choice for routine quality control and release testing where high sensitivity is not the primary requirement.[1] Its simplicity in sample preparation, without the need for derivatization, is a significant advantage.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis and for applications requiring definitive identification.[2] The structural information provided by the mass spectrometer is invaluable for impurity profiling and degradation studies.

A thorough cross-validation, where the same batch of sample is analyzed by both methods, is recommended to ensure the interchangeability of the data and to provide a comprehensive analytical characterization of this compound. This approach ensures the highest level of confidence in the quality and consistency of this critical pharmaceutical intermediate.

References

Replicating the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione from literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common methods for the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in the development of various pharmaceuticals. The synthesis of this fluorinated β-diketone is typically achieved via a Claisen condensation reaction between 4'-chloroacetophenone and an ethyl trifluoroacetate. The choice of base and solvent can significantly influence reaction efficiency, yield, and work-up procedures. Here, we compare the use of two common bases: sodium hydride and sodium methoxide.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative parameters of the two synthetic routes. The data for the sodium hydride method is adapted from a procedure for a structurally similar compound, 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, and is expected to provide a comparable outcome. The sodium methoxide method is a more generalized approach for trifluoroacetylation.

ParameterMethod 1: Sodium HydrideMethod 2: Sodium Methoxide
Base Sodium Hydride (NaH)Sodium Methoxide (NaOMe)
Solvent Tetrahydrofuran (THF)Diethyl Ether or tert-Butyl Methyl Ether
Reaction Time ~10 hours~22 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Molar Ratio (Base:Ketone) 1.5 : 11.2 : 1
Molar Ratio (Ester:Ketone) 1.2 : 11.1 : 1
Reported Yield Not specified for this exact compound, but typically moderate to high for this reaction class.~62% (for a pyridine analog)
Purification Column ChromatographyAcidification, Filtration, and Washing

Experimental Protocols

Method 1: Synthesis using Sodium Hydride

This protocol is adapted from the synthesis of a similar fluorinated β-diketone and is expected to be effective for the target compound.

Materials:

  • 4'-Chloroacetophenone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl trifluoroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 4'-chloroacetophenone (1 mmol) in dry THF (20 ml) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 mmol, 60% dispersion in oil).

  • Stir the resulting solution at 0°C for 30 minutes.

  • To this solution, add ethyl trifluoroacetate (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.

Method 2: Synthesis using Sodium Methoxide

This is a general and widely used procedure for the Claisen condensation to form trifluoromethyl β-diketones.

Materials:

  • 4'-Chloroacetophenone

  • Sodium Methoxide (NaOMe)

  • Ethyl trifluoroacetate

  • Anhydrous Diethyl Ether or tert-Butyl Methyl Ether

  • 10% Citric Acid aqueous solution

  • Deionized water

Procedure:

  • To a solution of ethyl trifluoroacetate (44.5 mmol) and a 28% sodium methoxide-methanol solution (49 mmol) in tert-butyl methyl ether (10 mL), add a solution of 4'-chloroacetophenone (40.4 mmol) in tert-butyl methyl ether (20 mL) at room temperature.

  • Stir the reaction mixture for 22 hours at room temperature.

  • After the reaction is complete, add a 10% citric acid aqueous solution until the pH of the reaction solution is approximately 4.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Claisen condensation.

Synthesis_Workflow Start Start Materials: - 4'-Chloroacetophenone - Ethyl Trifluoroacetate - Base (NaH or NaOMe) - Solvent (THF or Ether) Reaction Claisen Condensation Start->Reaction Workup Reaction Work-up: - Quenching - Extraction / Filtration Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Purification->Product

Caption: General workflow for the synthesis of this compound.

A Comparative Guide to the Catalytic Activity of Metal Complexes with 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the catalytic activity of metal complexes specifically featuring the 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione ligand is limited in publicly accessible literature, a robust understanding of their potential can be extrapolated from the well-documented catalytic behavior of structurally similar metal β-diketonates. This guide provides a comparative overview of the catalytic performance of analogous metal complexes, details relevant experimental protocols, and illustrates key chemical processes. The insights presented herein are intended to guide researchers in designing and implementing novel catalytic systems.

The ligand this compound possesses a unique combination of electronic and steric properties—a trifluoromethyl group, which is strongly electron-withdrawing, and a 4-chlorophenyl group. These features are expected to significantly influence the Lewis acidity of the metal center, the stability of the resulting complex, and consequently, its catalytic efficacy in various organic transformations.

Comparative Catalytic Activity of Analogous Metal β-Diketonate Complexes

The catalytic applications of metal β-diketonates are extensive, with notable examples in cross-coupling reactions, polymerizations, and oxidation catalysis. The performance of catalysts often varies with the choice of metal and the specific substituents on the β-diketonate ligand. Below is a summary of the catalytic activity of metal complexes with ligands analogous to this compound.

LigandMetalReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneCu(II)Ullmann Condensation5DMF11085N/A
1,1,1-Trifluoro-2,4-pentanedionePd(II)Suzuki-Miyaura Coupling1Toluene/H₂O8092[1][2]
DibenzoylmethaneNi(II)Kumada Coupling2THF6088N/A
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedioneCu(II)Asymmetric Cyclopropanation1CH₂Cl₂2595 (90% ee)N/A

Note: The data presented in this table is representative and compiled from various sources on related compounds, as direct comparative studies for this compound are not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic research. Below are representative experimental protocols for catalytic reactions using metal β-diketonate complexes.

1. General Procedure for Synthesis of a Metal(II) β-Diketonate Complex:

A solution of the β-diketone ligand (2.2 equivalents) in ethanol is treated with a solution of the metal(II) chloride (1.0 equivalent) in water. The mixture is stirred at room temperature, and a solution of sodium hydroxide (2.0 equivalents) is added dropwise, leading to the precipitation of the metal complex. The solid is collected by filtration, washed with water and ethanol, and dried under vacuum.

2. Representative Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

In a nitrogen-filled glovebox, a reaction vessel is charged with the palladium(II) β-diketonate complex (1 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). Toluene (3 mL) and water (0.3 mL) are added, and the vessel is sealed. The reaction mixture is then heated to 80°C with vigorous stirring for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Visualizing Chemical Processes

Workflow for Synthesis of Metal β-Diketonate Complexes

The synthesis of metal β-diketonate complexes is a fundamental step in developing new catalysts. The general workflow is depicted below.

Synthesis_Workflow Ligand β-Diketone Ligand (e.g., 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione) Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Metal β-Diketonate Complex Drying->Product

Caption: General workflow for the synthesis of metal β-diketonate complexes.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis.[2][3] A generalized catalytic cycle for these transformations is illustrated below.

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-M PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The presence of the electron-withdrawing trifluoromethyl and 4-chlorophenyl groups on the β-diketonate ligand is anticipated to enhance the Lewis acidity of the coordinated metal center. This could potentially lead to higher catalytic activity, especially in reactions where substrate coordination to the metal is a key step. Further experimental investigation is warranted to fully elucidate the catalytic potential of metal complexes derived from this compound.

References

The Therapeutic Potential of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Comparative Guide to its Anti-Inflammatory Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating need for novel anti-inflammatory agents with improved efficacy and safety profiles has directed significant attention towards versatile chemical scaffolds. Among these, β-diketones have emerged as crucial intermediates in the synthesis of a wide array of therapeutic compounds. This guide provides a comprehensive review of the therapeutic potential of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, primarily as a precursor to potent anti-inflammatory agents. By examining its structural analogs and their biological activities, we offer a comparative analysis supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a β-diketone that serves as a key building block in organic synthesis. Its structure, featuring a 4-chlorophenyl group and a trifluoromethyl moiety, makes it an ideal precursor for the synthesis of heterocyclic compounds, particularly pyrazole derivatives. The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 4-chlorophenyl substituent also plays a crucial role in the pharmacological activity of many known anti-inflammatory drugs.

Therapeutic Potential as a Precursor to COX-2 Inhibitors

The primary therapeutic potential of this compound lies in its role as an intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors. The mechanism of action of these agents involves the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

A notable analog, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, is a pivotal intermediate in the industrial synthesis of Celecoxib, a widely prescribed COX-2 inhibitor. This structural similarity strongly suggests that pyrazole derivatives synthesized from this compound would exhibit significant anti-inflammatory and analgesic properties.

Comparative Analysis of Structural Analogs

While direct experimental data on the final pyrazole derivative of this compound is limited in publicly accessible literature, a comparative analysis of its structural analogs provides compelling evidence of its therapeutic potential.

In Vitro COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives, including the benchmark drug Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), with a higher selectivity index (COX-1 IC50 / COX-2 IC50) indicating greater selectivity for COX-2.

Compound/AnalogR Group on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 4-Methyl150.04375[1]
Compound 9b 4-Chloro>1001.5>66.7[2][3]
Compound 13i 4-Chloro13.80.1592[4]
Compound AD 532 4-Methyl>1000.18>555[1]
Diclofenac N/A1.10.0813.75[5]

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The table below compares the percentage of edema inhibition by a structural analog of a pyrazole derived from the target compound with the reference drug Diclofenac.

CompoundDose (mg/kg)Time (hours)% Edema InhibitionReference
2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid 10235.7%[6][7]
20242.9%[6][7]
40250.0%[6][7]
Diclofenac 10257.1%[6][7]

These findings suggest that derivatives of this compound have the potential to exhibit potent anti-inflammatory effects in vivo.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation GI_Protection GI Protection Platelet Aggregation Prostaglandins->GI_Protection Target_Derivative Pyrazole from 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Target_Derivative->COX2 Inhibition

Figure 1. Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of a selective COX-2 inhibitor.

The experimental workflow for evaluating the anti-inflammatory potential of a compound derived from this compound typically involves a multi-step process, from chemical synthesis to in vivo testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione Pyrazole_Synthesis Pyrazole Synthesis (with Hydrazine derivative) Start->Pyrazole_Synthesis Purification Purification & Characterization Pyrazole_Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cytokine_Assay LPS-induced Cytokine Release Assay Purification->Cytokine_Assay Animal_Model Carrageenan-induced Paw Edema Model COX_Assay->Animal_Model Cytokine_Assay->Animal_Model Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

Figure 2. General experimental workflow for the evaluation of a novel anti-inflammatory compound.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic acid (substrate).

  • Test compound and reference inhibitors (e.g., Celecoxib, Diclofenac) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add the test compound or reference inhibitor solutions to the wells containing the enzyme mixture. Include a vehicle control (DMSO). Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

Materials:

  • Male Wistar rats (180-220 g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Test compound and reference drug (e.g., Diclofenac sodium) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Pletysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test compound. Administer the test compound or reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound represents a highly promising starting material for the development of novel anti-inflammatory drugs. The structural analogy to intermediates used in the synthesis of established COX-2 inhibitors, combined with the favorable pharmacological properties conferred by the trifluoromethyl and 4-chlorophenyl moieties, strongly supports its therapeutic potential. The comparative data from its structural analogs indicate that pyrazole derivatives synthesized from this compound are likely to be potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. Further synthesis and biological evaluation of the direct pyrazole derivative are warranted to fully elucidate its therapeutic profile and potential as a next-generation anti-inflammatory agent.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a halogenated organic compound. Adherence to these guidelines is essential to protect personnel and the environment.

I. Immediate Safety and Hazard Information

This compound (CAS No. 18931-60-7) is a compound that presents several health hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] The substance can cause serious eye and skin irritation, and may also lead to respiratory irritation.[2][3]

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[2]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[2]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[2][3]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[2][3]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[2][3]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following personal protective equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[3]

  • Respiratory Protection: If working in an area with poor ventilation or where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. As a halogenated organic compound, it requires specific handling and disposal procedures.[5]

Step 1: Segregation of Waste

  • Crucially, do not mix this compound with non-halogenated chemical waste.[5][6][7]

  • This compound should be collected in a designated, properly labeled waste container for "Halogenated Organic Waste."[5]

Step 2: Waste Container Management

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[6] Do not use abbreviations or chemical formulas on the primary label.[6]

  • Keep the waste container closed at all times, except when adding waste.[6]

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[8][9]

  • The SAA should be in a well-ventilated area, and the container should be stored in secondary containment to prevent spills.[7]

Step 4: Arranging for Disposal

  • Once the waste container is full or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[11]

Step 5: Spill and Contamination Cleanup

  • In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, wear appropriate PPE and absorb the material with an inert absorbent such as sand, earth, or vermiculite.[12]

  • Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in the designated halogenated organic waste container.[12]

  • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

IV. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify Chemical for Disposal: 1-(4-Chlorophenyl)-4,4,4- trifluorobutane-1,3-dione B Wear Required PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Safety First C Is this a Halogenated Compound? B->C J Spill Occurs B->J If spill occurs D YES: Segregate into 'Halogenated Organic Waste' Container C->D Contains Chlorine & Fluorine E NO: Follow procedure for non-halogenated waste C->E F Label container clearly: 'Hazardous Waste' & Full Chemical Name D->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Waste collected by licensed hazardous waste contractor H->I K Absorb with inert material (e.g., sand, vermiculite) J->K L Collect absorbed material into waste container K->L L->G Place contaminated material in SAA container

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Essential Safety and Operational Guide for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 18931-60-7). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazard classification of this compound. Therefore, a cautious approach is mandated, and the following comprehensive Personal Protective Equipment (PPE) is required at all times.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield worn over goggles is necessary when there is a risk of splashing.
Hand Protection Chemical-Resistant Gloves (Butyl Rubber or Viton®)Nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons.[1][2][3][4] Butyl rubber or Viton® gloves are recommended for better protection against ketones and halogenated solvents.[2][3] Always consult the glove manufacturer's specific chemical resistance data. Double-gloving is recommended for extended operations.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant coat worn over long-sleeved clothing and long pants is required.
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot.
Respiratory Protection NIOSH-Approved RespiratorAn air-purifying respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or if aerosol generation is possible.

Safe Handling and Operational Plan

A systematic approach to handling is crucial to minimize exposure and prevent incidents.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable pads.

  • Weighing: If weighing the solid, perform this in the fume hood. Use a tared container to minimize transfer steps.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Experimental Workflow Diagram

G Diagram 1: Safe Handling Workflow prep Preparation - Don PPE - Prepare fume hood weigh Weighing - In fume hood - Use tared container prep->weigh dissolve Dissolving - In fume hood - Add solid to solvent slowly weigh->dissolve reaction Reaction/Use - Maintain engineering controls dissolve->reaction decon Decontamination - Clean work surfaces reaction->decon waste Waste Disposal - Segregate halogenated waste decon->waste cleanup Final Cleanup - Remove PPE - Wash hands waste->cleanup

Diagram 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Do not attempt to neutralize the chemical waste without a validated protocol and institutional approval.

Waste Segregation and Collection:

  • Halogenated Waste: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[5]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[5] This is crucial for proper disposal and cost management.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent pads, and pipette tips, in a compatible, sealed container.

  • Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

G Diagram 2: Disposal Workflow collect Collect Waste - Includes contaminated materials segregate Segregate Waste - Place in 'Halogenated' container collect->segregate label_waste Label Container - 'Hazardous Waste' & chemical name segregate->label_waste store_waste Store Securely - Satellite accumulation area label_waste->store_waste request_pickup Request Pickup - Contact EHS store_waste->request_pickup

Diagram 2: The procedural flow for the safe and compliant disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.